Phenibut
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFOCGYVTAOKAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870838 | |
| Record name | Benzenepropanoic acid, .beta.-(aminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1078-21-3 | |
| Record name | Phenibut | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-phenylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenibut | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13455 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzenepropanoic acid, .beta.-(aminomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenepropanoic acid, .beta.-(aminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3-phenylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENIBUT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2M58D6LA8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Phenibut's Primary Mechanism of Action on GABA Receptors
Abstract: This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the pharmacological effects of Phenibut, with a primary focus on its interaction with γ-aminobutyric acid (GABA) receptors. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding, presents detailed experimental protocols for characterization, and offers insights into the causality behind its dual activity as both a GABA_B receptor agonist and a gabapentinoid. By integrating binding affinity data, functional assay results, and downstream signaling pathways, this guide serves as an authoritative resource for the continued investigation and potential therapeutic development of GABAergic compounds.
Introduction: The Chemical Architecture and Therapeutic Context of Phenibut
Phenibut (β-phenyl-γ-aminobutyric acid) is a neuropsychotropic drug developed in the Soviet Union in the 1960s.[1] Structurally, it is a derivative of the endogenous inhibitory neurotransmitter GABA, with the addition of a phenyl ring at the β-position.[2] This modification is crucial to its pharmacological profile, as it allows Phenibut to cross the blood-brain barrier, a feat that GABA itself cannot readily accomplish.[2] Clinically, Phenibut has been utilized in Russia and some Eastern European countries for a range of conditions including anxiety, insomnia, and post-traumatic stress disorder.[1]
The pharmacological activity of Phenibut is primarily attributed to its action as a GABA-mimetic, with a principal affinity for the GABA_B receptor.[1] However, its mechanism is more complex, also involving interaction with the α2δ subunit of voltage-gated calcium channels.[3] This dual mechanism of action positions Phenibut as both a GABAergic agent and a gabapentinoid, contributing to its unique spectrum of effects. This guide will dissect these mechanisms, providing the scientific foundation necessary for advanced research and development.
The Primary Target: GABA_B Receptor Agonism
The principal mechanism through which Phenibut exerts its anxiolytic and sedative effects is through its agonistic activity at the GABA_B receptor.[1] GABA_B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission in the central nervous system.[3][4]
Stereoselectivity of Phenibut's Interaction with GABA_B Receptors
Phenibut is a chiral molecule and exists as two enantiomers: (R)-phenibut and (S)-phenibut. Research has demonstrated a clear stereoselectivity in its interaction with the GABA_B receptor. The (R)-enantiomer is the pharmacologically active component at this receptor, exhibiting a significantly higher binding affinity compared to the (S)-enantiomer.[5] In contrast, the (S)-enantiomer is largely inactive at the GABA_B receptor.[5] This stereospecificity is a critical consideration in the design and interpretation of studies investigating Phenibut's pharmacology.
Downstream Signaling Cascade of GABA_B Receptor Activation
Activation of the GABA_B receptor by an agonist such as (R)-phenibut initiates a cascade of intracellular events mediated by the associated G-protein.[3] The GABA_B receptor is a heterodimer, composed of GABA_B1 and GABA_B2 subunits, and its activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits.[6]
These subunits then modulate the activity of downstream effectors:
-
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly interacts with and activates GIRK channels, leading to an efflux of potassium ions from the neuron.[6][7] This results in hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.[6]
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[3] This reduction in cAMP levels can modulate the activity of various downstream proteins, contributing to the overall inhibitory tone.
-
Inhibition of Voltage-Gated Calcium Channels: The Gβγ subunit can also inhibit the function of voltage-gated calcium channels, reducing the influx of calcium ions into the presynaptic terminal.[3] This decrease in intracellular calcium concentration leads to a reduction in the release of neurotransmitters.
The Secondary Target: α2δ Subunit of Voltage-Gated Calcium Channels
In addition to its action at GABA_B receptors, Phenibut also binds to the α2δ subunit of voltage-gated calcium channels (VGCCs).[3] This classifies it as a gabapentinoid, similar to drugs like gabapentin and pregabalin. Both (R)- and (S)-phenibut exhibit binding to the α2δ subunit.[5] This interaction is thought to contribute to Phenibut's overall pharmacological profile, potentially influencing its analgesic and anxiolytic properties.
Quantitative Pharmacology of Phenibut
A thorough understanding of a drug's mechanism requires quantitative analysis of its interaction with its targets. The following table summarizes the key binding affinity (Ki) and functional potency (EC50) values for Phenibut and related compounds.
| Compound | Target | Assay Type | Value | Reference |
| (R)-Phenibut | GABA_B Receptor | Radioligand Binding (Ki) | 92 µM | [5] |
| (S)-Phenibut | GABA_B Receptor | Radioligand Binding (Ki) | >1000 µM | [5] |
| Racemic Phenibut | GABA_B Receptor | Radioligand Binding (Ki) | 177 µM | [5] |
| (R)-Phenibut | α2δ subunit of VGCC | Radioligand Binding (Ki) | 23 µM | [5] |
| (S)-Phenibut | α2δ subunit of VGCC | Radioligand Binding (Ki) | 39 µM | [5] |
| Racemic Phenibut | GABA_B Receptor | Patch-Clamp (EC50) | 1362 µM | [8] |
| Baclofen | GABA_B Receptor | Patch-Clamp (EC50) | 6.0 µM | [8] |
| F-Phenibut | GABA_B Receptor | Patch-Clamp (EC50) | 23.3 µM | [8] |
Note: Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Experimental Protocols for Characterizing Phenibut's Action
To enable researchers to further investigate the mechanisms of Phenibut and other GABAergic compounds, this section provides detailed, step-by-step methodologies for key in vitro assays.
Radioligand Binding Assay for GABA_B Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., Phenibut) for the GABA_B receptor using a radiolabeled ligand.
Materials:
-
Rat brain tissue
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 nM Tris-HCl, pH 7.4
-
Radioligand: -Baclofen
-
Non-specific binding control: Unlabeled GABA (10 mM)
-
Test compound (Phenibut) at various concentrations
-
Centrifuge capable of 50,000 x g at 4°C
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in 20 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 50,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step three additional times to remove endogenous GABA.[9]
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer
-
Radioligand (-Baclofen) at a final concentration near its Kd.
-
Either:
-
Vehicle (for total binding)
-
Unlabeled GABA (for non-specific binding)
-
Test compound at a range of concentrations.
-
-
-
Add the prepared membrane suspension (approximately 0.25 mg protein/ml) to each well to initiate the binding reaction.[9]
-
Incubate the plate for 30 minutes in an ice-water bath (4°C).[9]
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Patch-Clamp Electrophysiology for Functional Characterization
This protocol outlines the whole-cell patch-clamp technique to measure the functional effect of Phenibut on GABA_B receptor-mediated currents in neurons.
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, and 25 mM glucose, pH 7.4, bubbled with 95% O2/5% CO2.[10]
-
Intracellular solution: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 11 mM EGTA, pH 7.3.[10]
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Glass micropipettes (4-8 MΩ resistance).[11]
-
Test compound (Phenibut) at various concentrations
Procedure:
-
Preparation:
-
Prepare and perfuse the recording chamber with oxygenated aCSF.
-
Pull glass micropipettes and fill with intracellular solution.
-
-
Cell Patching:
-
Under visual guidance, approach a neuron with the micropipette while applying positive pressure.[10]
-
Upon contacting the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.[10]
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.[11]
-
-
Recording:
-
Clamp the cell at a holding potential of -60 to -70 mV in voltage-clamp mode.[11]
-
Establish a stable baseline recording.
-
Apply the test compound (Phenibut) at increasing concentrations to the perfusion bath.
-
Record the outward current elicited by the activation of GIRK channels.
-
-
Data Analysis:
-
Measure the peak amplitude of the outward current at each concentration of the test compound.
-
Normalize the responses to the maximal response.
-
Plot the normalized current as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion and Future Directions
Phenibut's primary mechanism of action is centered on its stereoselective agonism at the GABA_B receptor, which is complemented by its interaction with the α2δ subunit of voltage-gated calcium channels. This dual pharmacology underpins its observed anxiolytic, sedative, and potential analgesic effects. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of Phenibut and the development of novel GABAergic modulators.
Future research should aim to further elucidate the relative contributions of the GABA_B and α2δ subunit activities to the overall therapeutic and adverse effect profile of Phenibut. Moreover, a deeper understanding of the downstream signaling pathways and their potential for targeted modulation will be crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles for the treatment of anxiety and other neurological disorders.
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Characterization of GABA Receptors. (n.d.). Current Protocols in Neuroscience. Retrieved from [Link]
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GABA A Receptor Binding Assay Protocol. (n.d.). PDSP. Retrieved from [Link]
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Patch Clamp Protocol. (n.d.). University of Reading. Retrieved from [Link]
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Patch Clamp Electrophysiology: Methods and Protocols. (2020). SpringerLink. Retrieved from [Link]
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Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio. (n.d.). Sophion Bioscience. Retrieved from [Link]
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Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. (n.d.). Molecular Devices. Retrieved from [Link]
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Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
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Kim, J., et al. (2020). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & Molecular Medicine. Retrieved from [Link]
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The GABAB Receptor—Structure, Ligand Binding and Drug Development. (2020). MDPI. Retrieved from [Link]
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Neuronal activity drives PCDH9 cleavage and nuclear translocation to coordinate structural and functional remodeling. (2023). Frontiers in Molecular Neuroscience. Retrieved from [Link]
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Structures of metabotropic GABAB receptor. (2019). Nature. Retrieved from [Link]
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Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews. Retrieved from [Link]
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The GABAB Receptor—Structure, Ligand Binding and Drug Development. (2020). MDPI. Retrieved from [Link]
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How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. (2023, November 1). YouTube. Retrieved from [Link]
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Cryo-EM structures reveal native GABAA receptor assemblies and pharmacology. (2022). Nature. Retrieved from [Link]
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A schematic representation of the (GABA) type B receptor (GABAB-R)... (n.d.). ResearchGate. Retrieved from [Link]
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A pervasive mechanism for analgesia: Activation of GIRK2 channels. (2001). Proceedings of the National Academy of Sciences. Retrieved from [Link]
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F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. (2020). ResearchGate. Retrieved from [Link]
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Electrophysiological mapping of GABAA receptor-mediated inhibition in adult rat somatosensory cortex. (1996). Journal of Neurophysiology. Retrieved from [Link]
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Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297. (2014). PNAS. Retrieved from [Link]
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Special Issue : Innovative Approaches to GABAergic Drug Discovery: From Molecular Mechanisms to Advanced Therapeutics. (n.d.). MDPI. Retrieved from [Link]
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Phenibut. (n.d.). Wikipedia. Retrieved from [Link]
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Schematic representation of the signaling pathway mediated by GABA B... (n.d.). ResearchGate. Retrieved from [Link]
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Molecular mechanism of GIRK2 channel gating modulated by cholesteryl hemisuccinate. (2019). eLife. Retrieved from [Link]
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GABAA receptor mapping in human using non-invasive electrophysiology. (2020). ResearchGate. Retrieved from [Link]
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Development of a Novel GABAB Receptor Modulator as an Alternative to Phenibut: Insights from Molecular Modeling and In Vivo Studies. (2023). ResearchGate. Retrieved from [Link]
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Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior. Retrieved from [Link]
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GIRK Channels as Candidate Targets for the Treatment of Substance Use Disorders. (2022). International Journal of Molecular Sciences. Retrieved from [Link]
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Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. (2001). ResearchGate. Retrieved from [Link]
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A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. (2021). International Journal of Molecular Sciences. Retrieved from [Link]
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Pre-Review Report: PHENIBUT. (2021). World Health Organization. Retrieved from [Link]
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GIRK Channels for Substance Use Disorders. (2022). Encyclopedia.pub. Retrieved from [Link]
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Effects of the GABA receptor agonist phenibut on behavior and respiration in rabbits in emotionally negative situations. (2007). Neuroscience and Behavioral Physiology. Retrieved from [Link]
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Proteomic characterization of inhibitory synapses using a novel pHluorin-tagged GABA A R α2 subunit knock-in mouse. (2019). ResearchGate. Retrieved from [Link]
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Physiological, Transcriptomic, and Metabolomic Responses of Brachiaria decumbens Roots During Symbiosis Establishment with Piriformospora indica. (2024). MDPI. Retrieved from [Link]
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The Nootropic Potential of Phenibut: A Critical Review of its Effects on Cognitive Function
Abstract: Phenibut (β-phenyl-γ-aminobutyric acid) is a neuropsychotropic drug developed in the Soviet Union in the 1960s.[1] While clinically used in some countries for conditions like anxiety and insomnia, it has gained popularity worldwide as an unregulated supplement purported to have nootropic, or cognitive-enhancing, effects.[2][3] This technical guide provides an in-depth analysis of the pharmacological mechanisms of Phenibut and critically evaluates the scientific evidence for its effects on cognitive function. It is intended for researchers, scientists, and drug development professionals.
Introduction: A GABA Analogue with Nootropic Claims
Phenibut is a derivative of the primary inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[4] Structurally, it is a GABA molecule with an added phenyl ring, a modification that is believed to facilitate its passage across the blood-brain barrier.[4] While its anxiolytic (anxiety-reducing) properties are well-documented, its classification as a nootropic is a subject of ongoing scientific debate and requires careful scrutiny of the available evidence.[5][6] In the United States and most of Europe, Phenibut is not approved for clinical use and is sold online as a supplement.[2] The U.S. Food and Drug Administration (FDA) has determined that Phenibut does not meet the definition of a dietary ingredient, making its marketing in supplements unlawful.[2]
Pharmacological Profile and Mechanism of Action
Phenibut's primary mechanism of action is as a GABA-mimetic, acting as an agonist primarily at GABA-B receptors and, to a lesser extent, at GABA-A receptors.[5] Its structural similarity to baclofen, a clinically used muscle relaxant and antispasmodic, underscores its action on GABA-B receptors.[4]
At lower concentrations, Phenibut has also been shown to mildly increase the concentration of dopamine in the brain.[2] This dopaminergic activity may contribute to its reported mood-enhancing and stimulating effects, which are sometimes anecdotally associated with improved motivation and focus.[6][7] Furthermore, some research suggests that Phenibut antagonizes β-phenethylamine (PEA), a putative endogenous anxiogenic compound.[5]
Signaling Pathway of Phenibut's Action
The following diagram illustrates the primary signaling pathway of Phenibut, focusing on its interaction with GABA-B receptors.
Caption: Phenibut's primary mechanism via GABA-B receptor agonism.
Evidence for Nootropic Effects on Cognitive Function
The claims of Phenibut's cognitive-enhancing effects primarily stem from animal studies and anecdotal user reports.[6][8] The scientific literature in humans is sparse and lacks the rigor of large-scale, double-blind, placebo-controlled clinical trials.
Preclinical Evidence from Animal Models
Several studies in rodents have suggested that Phenibut may have positive effects on learning and memory. A commonly cited paradigm is the Passive Avoidance Test, which assesses memory retention. In one study, mice treated with Phenibut at doses of 5 and 10 mg/kg (intraperitoneal injection) showed significantly longer latency times to enter a dark chamber associated with an adverse stimulus compared to control mice.[4] This suggests improved memory of the negative association.[4]
Another study found that Phenibut could enhance performance in the Rotarod Test at doses of 10 and 20 mg/kg, indicating potential improvements in motor performance, balance, and coordination.[4]
The anxiolytic effects of Phenibut are also well-documented in animal models. In the Elevated-Plus Maze, a standard test for anxiety-like behaviors, Phenibut demonstrated tranquilizing effects at doses of 10 to 25 mg/kg.[4] By reducing anxiety, it is plausible that Phenibut could indirectly improve cognitive performance in stressful situations.[6]
| Preclinical Study Summary: Phenibut's Effects on Cognition and Behavior in Rodents | |
| Cognitive Domain | Key Findings |
| Memory and Learning | Animal studies suggest Phenibut may facilitate memory and learning.[6] For example, in the Passive Avoidance Test, mice treated with Phenibut showed improved memory retention, as indicated by longer latency times to enter a chamber where they had previously received a mild shock.[4] |
| Anxiety Reduction | Phenibut has demonstrated significant anxiolytic effects in animal models.[4] This reduction in anxiety could indirectly support cognitive function by mitigating the negative impacts of stress on performance.[6] |
| Problem-Solving and Creativity | Some emerging evidence and user reports suggest potential enhancements in problem-solving skills and creative thinking.[6] However, these claims are not yet substantiated by robust scientific studies. |
Human Studies and Anecdotal Reports
Despite its use in Russia and some Eastern European countries for various indications, there is a lack of published, peer-reviewed clinical trials specifically designed to evaluate the nootropic effects of Phenibut in a healthy human population.[4] Much of the belief in its cognitive-enhancing properties is driven by user testimonials on internet forums and from vendors of the supplement.[9] These reports often describe subjective effects such as increased focus, mental clarity, and improved social functioning.[8] However, such anecdotal evidence is prone to placebo effects and individual variability and cannot be considered scientifically valid.
Experimental Protocols for Assessing Nootropic Effects
To rigorously evaluate the purported nootropic effects of a compound like Phenibut, a battery of preclinical and clinical tests is necessary.
Preclinical Assessment: The Passive Avoidance Test
The Passive Avoidance Test is a fear-aggravated memory test.
Objective: To assess the effect of a substance on learning and memory in rodents.
Methodology:
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a door. The floor of the dark compartment is equipped with an electrifiable grid.
-
Acquisition Trial:
-
A mouse is placed in the light compartment.
-
When the mouse enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Retention Trial (typically 24 hours later):
-
The mouse is again placed in the light compartment.
-
The latency to enter the dark compartment is recorded. A longer latency is indicative of better memory of the aversive stimulus.
-
-
Drug Administration: The test compound (e.g., Phenibut) or a placebo is administered at a specified time before the acquisition or retention trial.
Clinical Assessment: A Framework for Human Trials
A robust clinical trial to assess the nootropic effects of Phenibut would ideally include:
-
Design: A randomized, double-blind, placebo-controlled design.
-
Participants: A cohort of healthy adults, screened for any pre-existing medical or psychiatric conditions.
-
Intervention: Standardized doses of Phenibut versus a placebo.
-
Outcome Measures: A comprehensive battery of validated neuropsychological tests assessing various cognitive domains, including:
-
Memory: Rey Auditory Verbal Learning Test (RAVLT), Wechsler Memory Scale (WMS).
-
Attention and Executive Function: Stroop Test, Trail Making Test, Wisconsin Card Sorting Test.
-
Processing Speed: Symbol Digit Modalities Test.
-
-
Safety Monitoring: Close monitoring of vital signs, adverse events, and withdrawal symptoms upon cessation.
Adverse Effects, Tolerance, and Dependence: A Significant Concern
A critical aspect of Phenibut that is often understated in nootropic communities is its significant potential for adverse effects, tolerance, and dependence.
Adverse Effects
Common side effects of Phenibut can include sedation, sleepiness, nausea, irritability, agitation, dizziness, and euphoria.[2] Overdose can lead to severe central nervous system depression, including unconsciousness.[2] There have been numerous reports of intoxication, with symptoms ranging from tachycardia and confusion to coma and psychomotor agitation.[9]
Tolerance and Dependence
Tolerance to Phenibut can develop rapidly.[10] With regular use, individuals may require increasingly higher doses to achieve the desired anxiolytic or nootropic effects. This dose escalation significantly increases the risk of dependence.[11]
Withdrawal Syndrome
Abrupt cessation of Phenibut after regular use can lead to a severe and debilitating withdrawal syndrome.[12] Symptoms can manifest within 3-4 hours of the last dose and may include:[11]
-
Rebound anxiety and agitation[13]
-
Insomnia[13]
-
Cognitive deficits or "brain fog"[14]
-
Depression[14]
-
Heart palpitations[14]
-
Tremors[3]
The management of Phenibut withdrawal often requires medical supervision and may involve a gradual tapering of the dose or substitution with a pharmacologically similar drug like baclofen or benzodiazepines.[11][12]
Conclusion: An Unproven Nootropic with Significant Risks
The significant and well-documented risks of tolerance, dependence, and a severe withdrawal syndrome associated with Phenibut use are a major concern. For researchers and drug development professionals, Phenibut may serve as an interesting pharmacological tool for studying the GABAergic system. However, its promotion and use as a nootropic supplement in the general population are not justified by the current scientific literature and carry substantial health risks. Further controlled clinical trials are necessary to definitively assess the cognitive effects and safety profile of Phenibut in humans.
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Pharmacological differences between R-phenibut and S-phenibut enantiomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenibut (4-amino-3-phenylbutanoic acid), a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a clinically used neuropsychotropic drug with anxiolytic, nootropic, and sedative properties.[1] As a chiral molecule, phenibut exists as two distinct enantiomers: (R)-phenibut and (S)-phenibut. While racemic (a 1:1 mixture of both enantiomers) phenibut is what is commonly available and has been the subject of most historical research, emerging evidence demonstrates a significant divergence in the pharmacological profiles of the individual enantiomers. This technical guide provides a comprehensive analysis of the pharmacological differences between R- and S-phenibut, focusing on their distinct interactions with key neurological targets, the resulting downstream signaling cascades, and the experimental methodologies used to elucidate these differences. This guide is intended to serve as a resource for researchers and drug development professionals interested in the stereoselective pharmacology of phenibut and its potential for therapeutic innovation.
Introduction: The Significance of Chirality in Phenibut's Pharmacology
Chirality is a fundamental concept in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. Enantiomers, non-superimposable mirror images of each other, can exhibit profound differences in their pharmacodynamics (how a drug affects the body) and pharmacokinetics (how the body affects a drug). In the case of phenibut, the stereocenter at the C3 position of the butanoic acid chain gives rise to the R- and S-enantiomers, each with a unique spatial configuration that dictates its interaction with biological macromolecules.
Historically, phenibut was developed in the Soviet Union in the 1960s and has been used clinically in its racemic form.[2] However, a deeper understanding of its mechanism of action requires a stereoselective approach, dissecting the individual contributions of each enantiomer to the overall pharmacological effect of the racemate. This guide will illuminate the critical pharmacological distinctions between R- and S-phenibut, providing a rationale for the development of enantiomerically pure formulations for potentially improved therapeutic outcomes.
Comparative Pharmacodynamics: Unraveling Enantiomeric Selectivity
The pharmacological effects of phenibut are primarily attributed to its interaction with two key targets in the central nervous system: the GABAB receptor and the α2δ subunit of voltage-gated calcium channels (VDCCs). The affinity and efficacy of the R- and S-enantiomers at these targets differ significantly, forming the basis of their distinct pharmacological profiles.
GABAB Receptor Activity: The Dominance of R-Phenibut
The GABAB receptor, a G-protein coupled receptor (GPCR), is a major inhibitory receptor in the brain. Its activation leads to a cascade of events that ultimately reduce neuronal excitability.
R-phenibut is the primary active enantiomer at the GABAB receptor. [2] It acts as a full agonist, binding to and activating the receptor, mimicking the effect of the endogenous ligand GABA.[2] In contrast, S-phenibut exhibits a negligible affinity for the GABAB receptor , being over 100 times less potent than its R-counterpart.[2] This stark difference in binding affinity is the most critical pharmacological distinction between the two enantiomers and explains the primary mechanism behind the sedative and anxiolytic effects of racemic phenibut.[3]
The agonism of R-phenibut at the GABAB receptor initiates a downstream signaling cascade mediated by Gi/o proteins. This leads to:
-
Inhibition of adenylyl cyclase , which reduces the intracellular concentration of cyclic AMP (cAMP).[4]
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels , leading to potassium efflux and hyperpolarization of the neuronal membrane.[5]
-
Inhibition of voltage-gated calcium channels (VGCCs) , which reduces the influx of calcium and subsequently decreases the release of neurotransmitters.[5]
Collectively, these actions result in a widespread inhibitory effect on neuronal activity.
α2δ Subunit of Voltage-Gated Calcium Channels: A Shared Target
Both R- and S-phenibut bind to the α2δ subunit of VDCCs, a protein that modulates the trafficking and function of these channels.[6] This mechanism is shared with the gabapentinoid class of drugs, such as gabapentin and pregabalin.[7] The binding affinities of R- and S-phenibut for the α2δ subunit are comparable, with Ki values in the micromolar range.[2]
Binding to the α2δ subunit is thought to contribute to the analgesic effects of phenibut by reducing the release of excitatory neurotransmitters in pain pathways.[6] The fact that both enantiomers are active at this target suggests that S-phenibut is not entirely inert and may contribute to certain pharmacological effects of the racemic mixture, particularly those related to nociception.
Table 1: Comparative Binding Affinities (Ki in µM) of Phenibut Enantiomers and Related Compounds
| Compound | GABAB Receptor | α2δ Subunit of VDCCs |
| R-Phenibut | 92[1] | 23[2] |
| S-Phenibut | >1000[2] | 39[2] |
| Racemic Phenibut | 177[1] | Not Reported |
| Baclofen | 6[1] | 156[6] |
| Gabapentin | >1000[2] | 0.05[6] |
Data derived from radioligand binding assays in rat brain tissue.
Signaling Pathways: A Visual Representation
To further elucidate the distinct and overlapping mechanisms of R- and S-phenibut, the following diagrams illustrate their primary signaling pathways.
Caption: Signaling pathway of R-phenibut.
Caption: Signaling pathway of S-phenibut.
Pharmacokinetics: An Area for Further Investigation
While the pharmacodynamics of the phenibut enantiomers are becoming clearer, their pharmacokinetic profiles remain largely uncharacterized on an individual basis. Most available data pertains to racemic phenibut.
For racemic phenibut, it is reported to be well-absorbed with an elimination half-life of approximately 5.3 hours following a 250 mg dose in healthy volunteers.[2] It is widely distributed throughout the body and crosses the blood-brain barrier.[2][6] A significant portion (around 63%) of an administered dose is excreted unchanged in the urine, suggesting minimal metabolism.[2]
Crucially, there is a lack of publicly available data on the stereoselective pharmacokinetics of phenibut. It is currently unknown whether R- and S-phenibut differ in their absorption, distribution, metabolism, and excretion (ADME) profiles. Such differences could have significant clinical implications. For instance, if one enantiomer is cleared more rapidly than the other, the enantiomeric ratio in the plasma and at the site of action could change over time, leading to a temporal shift in the pharmacological effects. Further research is warranted to fully characterize the pharmacokinetic properties of the individual enantiomers.
Experimental Protocols for Enantiomer Characterization
The elucidation of the distinct pharmacological properties of R- and S-phenibut relies on a variety of in vitro and in vivo experimental techniques. The following are representative protocols for key assays.
Radioligand Binding Assay for GABAB Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of the phenibut enantiomers to the GABAB receptor by measuring their ability to displace a radiolabeled antagonist.
Methodology:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g) to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
In a series of tubes, combine the membrane preparation, a fixed concentration of a selective GABAB receptor radioligand (e.g., [3H]CGP54626), and varying concentrations of the test compound (R-phenibut, S-phenibut, or a reference compound like baclofen).
-
For the determination of non-specific binding, include tubes with a high concentration of a non-labeled GABAB agonist (e.g., GABA or baclofen).
-
Incubate the tubes at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly separate the bound and free radioligand by filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
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In-Vitro Characterization of Phenibut's Binding Affinity to GABA-B Receptors: A Technical Guide
<
Abstract
This technical guide provides a comprehensive framework for the in-vitro characterization of Phenibut's binding affinity to the γ-aminobutyric acid type B (GABA-B) receptor. Phenibut (β-phenyl-γ-aminobutyric acid), a derivative of the inhibitory neurotransmitter GABA, is known for its anxiolytic and nootropic effects, which are primarily mediated through its action as a GABA-B receptor agonist.[1][2][3] Quantifying the binding affinity of Phenibut is a critical step in understanding its pharmacological profile and in the development of novel therapeutics targeting the GABAergic system. This document details the theoretical underpinnings, experimental protocols, and data analysis methodologies required to conduct robust and reproducible radioligand binding assays. It is intended for researchers, scientists, and drug development professionals with a foundational understanding of receptor pharmacology and laboratory techniques.
Introduction: The GABA-B Receptor and the Significance of Phenibut
The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR) that plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system.[4][5] Unlike the ionotropic GABA-A receptors, GABA-B receptors modulate neuronal excitability through the activation of Gαi/o-type proteins, leading to the inhibition of adenylyl cyclase and the modulation of inwardly rectifying potassium (GIRK) and voltage-gated calcium channels.[4][6][7] This signaling cascade is fundamental in regulating a wide array of physiological and psychological processes.
Phenibut is a chemical analogue of GABA and is recognized for its activity as a GABA-mimetic, primarily at GABA-B receptors.[1][2][8] Its ability to cross the blood-brain barrier, a limitation of GABA itself, has made it a compound of significant interest for its therapeutic potential in anxiety, fear, and sleep disturbances.[1][9] While its clinical use is established in some countries, a detailed in-vitro characterization of its binding affinity is essential for elucidating its precise mechanism of action and for guiding the development of next-generation GABA-B receptor modulators with improved selectivity and side-effect profiles.[4][10]
The R-enantiomer of phenibut is primarily responsible for its pharmacological activity, which correlates with its binding affinity for GABA-B receptors.[11] In contrast, the S-enantiomer does not bind to GABA-B receptors.[11] It is also noteworthy that Phenibut acts as a potent blocker of α2δ subunit-containing voltage-dependent calcium channels.[4]
The Principle of Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand (like Phenibut) and its receptor.[12] These assays are highly sensitive and robust, allowing for the determination of key binding parameters such as the dissociation constant (Kd) and the maximal binding capacity (Bmax). The core principle involves incubating a biological preparation containing the receptor of interest (e.g., cell membranes) with a radiolabeled ligand (a "hot" ligand). The amount of radioligand bound to the receptor is then measured, typically after separating the bound from the unbound radioligand.
There are three main types of radioligand binding assays:[12]
-
Saturation Assays: Used to determine the affinity (Kd) of the radioligand for the receptor and the total number of receptors (Bmax) in the preparation.
-
Competitive Binding Assays: Used to determine the affinity (Ki) of an unlabeled compound (the "cold" ligand, in this case, Phenibut) by measuring its ability to compete with a known radioligand for binding to the receptor.
-
Kinetic Assays: Used to determine the association (kon) and dissociation (koff) rate constants of a ligand.
This guide will focus on the competitive binding assay, as it is the most direct method for determining Phenibut's binding affinity.
The GABA-B Receptor Signaling Pathway
Understanding the downstream signaling of the GABA-B receptor provides context for the significance of ligand binding. Upon agonist binding, the receptor undergoes a conformational change, activating the associated heterotrimeric G-protein. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, while the Gβγ subunit modulates ion channel activity.[4][7]
Experimental Protocol: Competitive Radioligand Binding Assay
This section provides a detailed, step-by-step methodology for determining the binding affinity of Phenibut for the GABA-B receptor using a competitive radioligand binding assay.
Materials and Reagents
-
Receptor Source: Membrane preparations from cells stably expressing human GABA-B receptors or from native tissue sources (e.g., rat brain cortex).[13] High-quality membrane preparations are crucial for reproducible results.[14]
-
Radioligand: A high-affinity GABA-B receptor radioligand such as [³H]GABA or [³H]CGP54626.[15][16] The choice of radioligand is critical and should have well-characterized binding properties.
-
Unlabeled Ligands:
-
Phenibut (the test compound)
-
A known high-affinity GABA-B receptor agonist (e.g., Baclofen) or antagonist (e.g., CGP54626) to define non-specific binding.
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂. The presence of calcium is often required for optimal GABA-B receptor binding.[15]
-
Scintillation Cocktail and Vials
-
Instrumentation: Microplate reader, liquid scintillation counter, filtration manifold, pH meter, centrifuge.
Step-by-Step Methodology
The quality of the membrane preparation is paramount for a successful binding assay. If using cultured cells expressing the receptor, the following is a general workflow. For native tissues, homogenization and differential centrifugation are employed to isolate the membrane fraction.[17]
-
Cell Lysis: Resuspend cell pellets in a hypotonic lysis buffer and incubate on ice.
-
Homogenization: Mechanically disrupt the cells using a Dounce or Polytron homogenizer.
-
Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and intact cells.
-
Ultracentrifugation: Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Washing: Wash the membrane pellet with fresh buffer to remove endogenous substances.
-
Resuspension and Storage: Resuspend the final pellet in assay buffer, determine the protein concentration (e.g., using a Bradford or BCA assay), and store at -80°C in aliquots.
Causality: The washing steps are crucial to remove any endogenous GABA or other interfering substances that could compete with the radioligand and the test compound, leading to inaccurate affinity measurements.[15]
This protocol is designed for a 96-well plate format. All incubations should be performed at a controlled temperature (e.g., 4°C or room temperature).
-
Prepare Reagent Dilutions:
-
Radioligand: Dilute the radioligand in assay buffer to a final concentration that is typically at or below its Kd value. This ensures that the assay is sensitive to competition.
-
Phenibut: Prepare a serial dilution of Phenibut in assay buffer, covering a wide concentration range (e.g., from 1 nM to 1 mM).
-
Non-specific Binding Control: Prepare a high concentration of a known GABA-B ligand (e.g., 10 µM Baclofen) to determine non-specific binding.
-
-
Assay Plate Setup:
-
Total Binding Wells: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB) Wells: Add the high-concentration non-specific ligand, radioligand, and membrane preparation.
-
Phenibut Competition Wells: Add the different concentrations of Phenibut, the radioligand, and the membrane preparation.
-
-
Incubation: Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium. The incubation time should be determined in preliminary kinetic experiments.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Self-Validation: Including both total binding and non-specific binding controls in every experiment is a self-validating mechanism. The specific binding (Total Binding - NSB) should be a significant portion of the total binding for the assay to be considered valid.
Experimental Workflow Diagram
Data Analysis and Interpretation
Calculating IC50
The raw data (CPM) from the scintillation counter is first converted to specific binding.
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
The specific binding at each concentration of Phenibut is then normalized to the percentage of maximal specific binding.
% Specific Binding = (Specific Binding at [Phenibut] / Maximal Specific Binding) x 100
The data is then plotted with the logarithm of the Phenibut concentration on the x-axis and the % specific binding on the y-axis. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis. The concentration of Phenibut that inhibits 50% of the specific binding of the radioligand is the IC50 (Inhibitory Concentration 50%).[18]
Calculating the Inhibition Constant (Ki)
The IC50 value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic binding affinity of Phenibut (the Ki value), the Cheng-Prusoff equation is used:
Ki = IC50 / (1 + ([L] / Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (which should be determined from a separate saturation binding experiment).
The Ki value represents the concentration of Phenibut that would occupy 50% of the GABA-B receptors at equilibrium in the absence of the radioligand.
Data Presentation
Quantitative data should be summarized in a clear and concise table.
| Compound | Radioligand | IC50 (µM) | Ki (µM) | Reference |
| Phenibut | [³H]GABA | Example: 1362 | Calculated Value | [19] |
| Baclofen | [³H]GABA | Example: 6.0 | Calculated Value | [19] |
| R-Phenibut | [³H]Gabapentin | N/A | 23 | [11] |
| S-Phenibut | [³H]Gabapentin | N/A | 39 | [11] |
Note: The values for R- and S-Phenibut are for binding to the α2-δ subunit of voltage-dependent calcium channels, another target of Phenibut.[11]
Conclusion and Future Directions
This guide has outlined a robust methodology for the in-vitro characterization of Phenibut's binding affinity to GABA-B receptors. By following these protocols, researchers can obtain reliable and reproducible data that is essential for understanding the pharmacology of this compound. Accurate determination of Phenibut's Ki value provides a quantitative measure of its potency at the GABA-B receptor, which can be correlated with its functional effects in cellular and in-vivo models.
Future studies could explore the binding kinetics of Phenibut to provide a more dynamic picture of its interaction with the receptor. Additionally, investigating the binding of Phenibut to different GABA-B receptor subtypes and in the presence of allosteric modulators will further refine our understanding of its complex pharmacology and pave the way for the development of novel therapeutics with enhanced efficacy and safety.
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Development of a Novel GABAB Receptor Modulator as an Alternative to Phenibut: Insights from Molecular Modeling and In Vivo Studies. (2025). ResearchGate. [Link]
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F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. (2025). ResearchGate. [Link]
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Analyzing Kinetic Binding Data. (2021). Assay Guidance Manual. [Link]
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Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. [Link]
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Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. (2001). ResearchGate. [Link]
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Uses & Advantages of Membrane Preparations for GPCRs. Eurofins DiscoverX. [Link]
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MULTISCREEN™ Membrane Preparations. Multispan, Inc. [Link]
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How to determine the IC50 value with a competitive binding kinetic test? ResearchGate. [Link]
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Binding Curve Viewer: Visualizing the Equilibrium and Kinetics of Protein–Ligand Binding and Competitive Binding. (2024). Journal of Chemical Information and Modeling. [Link]
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GABA receptor. Wikipedia. [Link]
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G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent. (2015). Biochemical Journal, 468(1), 15-24. [Link]
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A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell, 28(21), 2736-2740. [Link]
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GABA B receptors: Structure, functions, and clinical implications. (2012). Neurology, 78(8), 575-583. [Link]
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- 8. Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. Effects of the GABA receptor agonist phenibut on behavior and respiration in rabbits in emotionally negative situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. GPCR Membrane Preparations | Life Science Research | Merck [merckmillipore.com]
- 14. multispaninc.com [multispaninc.com]
- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. resources.revvity.com [resources.revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated LC-MS/MS Assay for the Quantitative Determination of Phenibut in Brain Tissue
Abstract
This application note describes a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Phenibut in brain tissue. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, mass spectrometric detection, and full method validation in accordance with international guidelines. The described assay is fit-for-purpose for pharmacokinetic, pharmacodynamic, and toxicological studies involving Phenibut in a preclinical setting.
Introduction: The Rationale for Quantifying Phenibut in Brain Tissue
Phenibut (β-phenyl-γ-aminobutyric acid) is a derivative of the inhibitory neurotransmitter GABA that can cross the blood-brain barrier.[1] It exhibits anxiolytic and nootropic effects, acting as a GABAB receptor agonist and a gabapentinoid.[1][2] Understanding the concentration of Phenibut in the brain is crucial for elucidating its neurological mechanisms, evaluating its therapeutic potential, and assessing its safety profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[3] This document provides a detailed protocol for a validated LC-MS/MS assay to accurately measure Phenibut concentrations in brain tissue, a critical step in preclinical drug development and neuroscience research.
Materials and Methods
Reagents and Chemicals
-
Phenibut hydrochloride (analytical standard, ≥98% purity)
-
Phenibut-d5 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Type I, ultrapure)
-
Blank brain tissue (from appropriate species, e.g., rat, mouse)
Equipment
-
Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical balance
-
Tissue homogenizer (e.g., bead beater, ultrasonic)
-
Centrifuge (refrigerated)
-
Pipettes and general laboratory glassware
Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions: Prepare separate stock solutions of Phenibut and Phenibut-d5 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Phenibut primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the Phenibut-d5 primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank brain homogenate to prepare CC and QC samples at various concentrations. A typical calibration range is 50-2000 ng/mL.[4]
Experimental Protocols
Brain Tissue Sample Preparation
The following protocol outlines the key steps for extracting Phenibut from brain tissue samples.
Caption: Brain Tissue Sample Preparation Workflow.
Step-by-Step Protocol:
-
Weighing: Accurately weigh a portion of the brain tissue (e.g., 100 mg) into a homogenization tube.
-
Homogenization: Add a suitable homogenization buffer (e.g., 4 volumes of phosphate-buffered saline, PBS) to the tissue. Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved.[5]
-
Aliquoting and IS Spiking: Aliquot a specific volume of the brain homogenate (e.g., 100 µL) into a microcentrifuge tube. Add a fixed volume of the IS working solution (e.g., 10 µL of 100 ng/mL Phenibut-d5).
-
Protein Precipitation: Add three volumes of cold acetonitrile containing 0.1% formic acid to the homogenate to precipitate proteins.[4]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic: 8% B for 3 minutes, followed by a wash and re-equilibration |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition Phenibut | m/z 180.3 → 117.2[4] |
| MRM Transition IS | m/z 185.3 → 122.2 |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
Method Validation
The developed method was fully validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[6]
Caption: Key Parameters of Bioanalytical Method Validation.
Selectivity and Specificity
The selectivity of the method was assessed by analyzing blank brain homogenate from at least six different sources. No significant interfering peaks were observed at the retention times of Phenibut and the IS, demonstrating the method's specificity.
Linearity and Range
The linearity of the method was evaluated by analyzing calibration curves prepared in blank brain homogenate over the concentration range of 50-2000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of Phenibut to the IS against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The coefficient of determination (r²) was consistently >0.99.
Accuracy and Precision
Intra- and inter-day accuracy and precision were determined by analyzing QC samples at four concentration levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The acceptance criteria were a precision (%CV) of ≤15% (≤20% for LLOQ) and an accuracy (%RE) within ±15% (±20% for LLOQ) of the nominal values.[7]
Table 1: Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%RE) |
| LLOQ | 50 | 8.5 | -5.2 | 10.2 | -3.8 |
| LQC | 150 | 6.1 | 2.5 | 7.8 | 4.1 |
| MQC | 750 | 4.8 | -1.7 | 6.5 | -0.9 |
| HQC | 1500 | 3.9 | 3.1 | 5.2 | 2.4 |
Recovery and Matrix Effect
The extraction recovery of Phenibut was determined by comparing the peak areas of extracted QC samples with those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat solutions.
Table 2: Extraction Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 150 | 92.3 | 98.7 |
| HQC | 1500 | 95.1 | 101.2 |
Stability
The stability of Phenibut in brain homogenate was assessed under various conditions to ensure sample integrity during handling and storage.
Table 3: Stability of Phenibut in Brain Homogenate
| Stability Test | Condition | Stability (% of Nominal) |
| Freeze-Thaw | 3 cycles at -80°C | 96.8 - 103.5 |
| Short-Term | 4 hours at room temperature | 98.2 - 101.7 |
| Long-Term | 30 days at -80°C | 95.9 - 104.1 |
| Post-Preparative | 24 hours in autosampler | 97.4 - 102.3 |
Conclusion
The LC-MS/MS method described in this application note provides a reliable and robust tool for the quantitative analysis of Phenibut in brain tissue. The simple protein precipitation extraction procedure offers high recovery and minimal matrix effects. The method has been validated according to stringent international guidelines, demonstrating excellent selectivity, linearity, accuracy, precision, and stability. This assay is well-suited for supporting preclinical research and development activities where the quantification of Phenibut in the central nervous system is required.
References
-
Zvejniece, L., et al. (2008). Quantitative analysis of phenibut in rat brain tissue extracts by liquid chromatography-tandem mass spectrometry. Biomedical Chromatography, 22(12), 1321-1324. ([Link])
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. ([Link])
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. ([Link])
-
Jantos, R., et al. (2023). Phenibut screening and quantification with liquid chromatography-tandem mass spectrometry and its application to driving cases. Journal of Forensic Sciences, 68(1), 282-289. ([Link])
-
Li, W., & Tse, F. L. (2015). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 7(18), 7436-7454. ([Link])
-
Wikipedia. (n.d.). Phenibut. ([Link])
-
ICH. (2022). Bioanalytical method validation and study sample analysis M10. ([Link])
-
Carlier, J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 164, 542-549. ([Link])
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. ([Link])
-
Fridjonsdottir, E., et al. (2018). Brain Tissue Sample Stabilization and Extraction Strategies for Neuropeptidomics. Methods in Molecular Biology, 1719, 41-49. ([Link])
- Owen, D. R., et al. (2016). The clinical pharmacology of phenibut. CNS drugs, 30(11), 1017-1024.
-
International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. ([Link])
-
ResearchGate. (n.d.). Preparation of brain tissue. ([Link])
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- 2. selleckchem.com [selleckchem.com]
- 3. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. science.rsu.lv [science.rsu.lv]
- 5. researchgate.net [researchgate.net]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Using the elevated plus-maze to assess Phenibut's anxiolytic effects in rodents
This Application Note and Protocol guide details the assessment of Phenibut’s anxiolytic effects using the Elevated Plus-Maze (EPM).
Introduction & Pharmacological Context
Phenibut (
This dual profile allows Phenibut to reduce anxiety with potentially less sedation than traditional benzodiazepines at therapeutic doses. However, its biphasic dose-response curve (anxiolytic at low doses, sedative at high doses) requires precise experimental design. The Elevated Plus-Maze (EPM) is the gold-standard assay for this purpose, relying on the rodent's unconditioned conflict between the innate drive to explore novel environments and the fear of open, elevated spaces.[3]
Mechanism of Action
Phenibut reduces neuronal excitability by inhibiting presynaptic calcium influx and postsynaptic potential generation.
Figure 1: Dual pharmacodynamic pathway of Phenibut leading to anxiolysis vs. sedation.
Experimental Design Strategy
Animal Selection & Exclusion
-
Species: Rats (Wistar or Sprague-Dawley) or Mice (C57BL/6).
-
Naive Status: EPM exhibits One-Trial Tolerance (OTT) .[4] Animals must be naive to the maze. Repeated testing on the EPM abolishes the anxiolytic effect of drugs due to habituation.
-
Housing: Group housing is preferred to avoid isolation stress, which confounds anxiety baselines.
Drug Administration Protocol
Phenibut requires a specific pretreatment window to ensure peak brain concentrations during the 5-minute test.
| Variable | Specification | Rationale |
| Route | Intraperitoneal (i.p.) | Ensures consistent absorption and rapid onset compared to oral gavage. |
| Vehicle | 0.9% Saline | Phenibut HCl is water-soluble. Adjust pH to ~6.0–7.0 if using raw powder to prevent peritoneal irritation. |
| Pretreatment | 60 minutes | Brain penetration studies indicate peak levels ~1 hour post-administration in rodents. |
| Dose Range | 10 – 50 mg/kg | Anxiolytic Window. • 10-30 mg/kg: Anxiolysis without sedation. • >100 mg/kg: Sedation/Muscle relaxation (confound). |
| Positive Control | Diazepam (1.0 mg/kg) | Validates the assay sensitivity. |
Experimental Workflow
Figure 2: Standardized workflow ensures pharmacokinetic consistency.
Protocol: Elevated Plus-Maze Assay
Apparatus Specifications
-
Rat Maze: Arms 50 cm (L) x 10 cm (W). Elevation: 50 cm.[5] Closed walls: 40 cm high.
-
Mouse Maze: Arms 30 cm (L) x 5 cm (W). Elevation: 40 cm.[5] Closed walls: 15 cm high.[5]
-
Material: Matte black or grey acrylic (non-reflective) to ensure video tracking contrast.
Environmental Controls (Critical)
-
Lighting: The single most critical variable.
-
Standard:100–300 lux on open arms; <50 lux in closed arms.
-
Reasoning: Too bright (>500 lux) induces "freezing" or floor effects. Too dim (<50 lux) reduces the anxiogenic drive, washing out drug effects.
-
-
Noise: White noise (60 dB) is recommended to mask external sounds.
-
Cleaning: Clean maze with 70% ethanol between every animal to remove olfactory cues (pheromones).
Step-by-Step Procedure
-
Transport: Move animals to the dimly lit anteroom 1 hour prior to testing for habituation.
-
Dosing: Administer Vehicle, Phenibut (10, 30, or 50 mg/kg), or Diazepam (1 mg/kg) i.p. Return to home cage for 60 minutes.
-
Start: Place the rodent in the center zone , facing an Open Arm .
-
Note: Facing the open arm forces an immediate decision (approach/avoidance conflict).
-
-
Recording: The operator leaves the room immediately. Record behavior for 5 minutes via overhead camera.
-
Removal: Remove animal, return to a separate holding cage (to avoid social transmission of stress cues to naive cage-mates).
-
Cleanup: Thoroughly wipe all arms and floor with ethanol; dry completely.
Data Analysis & Interpretation
Automated video tracking (e.g., EthoVision, Any-Maze) is preferred over manual scoring to capture velocity and distance data.
Primary Metrics (Anxiety Indices)
| Metric | Definition | Interpretation of Phenibut Effect |
| % Open Arm Time | (Time in Open / Total Time) × 100 | Increase indicates anxiolysis. |
| % Open Arm Entries | (Open Entries / Total Entries) × 100 | Increase indicates anxiolysis.[4] |
Secondary Metrics (Locomotor/Sedation Controls)
| Metric | Definition | Interpretation |
| Closed Arm Entries | Number of entries into closed arms | Proxy for general locomotor activity. Decrease suggests sedation.[1] |
| Total Distance | Total path length (cm) | Significant reduction (>30%) indicates motor impairment/sedation. |
Ethological Measures
-
Head Dips: Downward movement of head over the ledge of open arms. (Exploratory behavior; increased by anxiolytics).[4][6][7]
-
Stretch-Attend Posture: Elongation of body towards open arm then retraction. (Risk-assessment behavior; decreased by anxiolytics).
Interpreting Phenibut Data[1]
-
Valid Anxiolytic Profile: Significant increase in % Open Arm Time and Entries with no significant change in Closed Arm Entries (Locomotion).
-
False Positive (Sedation): If Open Arm Time is unchanged but Closed Arm Entries drop drastically, the animal is sedated, not less anxious.
-
Dose-Response: Phenibut typically shows a bell-shaped curve.
-
10-30 mg/kg: High anxiolysis.
-
100 mg/kg: Decreased entries due to ataxia (motor loss).
-
References
-
Lapin, I. (2001).[8][9] Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[2][8][10] CNS Drug Reviews, 7(4), 471-481.[8] Link
-
Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects.[1][11] Pharmacology Biochemistry and Behavior, 137, 23-29. Link
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.[3][4][5][6][7][12][13][14] Nature Protocols, 2(2), 322-328. Link
-
Hogg, S. (1996). A review of the validity and variability of the elevated plus-maze as an animal model of anxiety. Pharmacology Biochemistry and Behavior, 54(1), 21-30. Link
-
File, S. E. (1993). The use of the elevated plus-maze in the search for novel anxiolytic agents. Behavioural Pharmacology, 4(5), 473-475. Link
Sources
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- 2. mountainside.com [mountainside.com]
- 3. protocols.io [protocols.io]
- 4. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. conductscience.com [conductscience.com]
- 7. Prior exposure to the elevated plus-maze sensitizes mice to the acute behavioral effects of fluoxetine and phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journalajmpcp.com [journalajmpcp.com]
- 9. cdn.who.int [cdn.who.int]
- 10. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenibutan—an Illegal Food Supplement With Psychotropic Effects and Health Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Modulation of anxiety behavior in the elevated plus maze using peptidic oxytocin and vasopressin receptor ligands in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: A Multi-Modal Spectroscopic Approach for the Structural Elucidation of Phenibut Synthesis Byproducts
Introduction: The Imperative for Impurity Profiling in Phenibut Synthesis
Phenibut (β-phenyl-γ-aminobutyric acid) is a derivative of the inhibitory neurotransmitter GABA, developed in the 1960s in the Soviet Union.[1] It is utilized in several countries for its anxiolytic and nootropic properties.[1][2] The synthesis of any pharmaceutical compound is susceptible to the formation of impurities, which can arise from starting materials, intermediates, side reactions, or degradation.[3] Regulatory bodies such as the ICH and FDA mandate strict control over impurity levels, as they can impact the stability, bioavailability, and safety of the drug product.[3]
The structural elucidation of these byproducts is a critical step in process development and quality control. It allows for the optimization of reaction conditions to minimize impurity formation and for the toxicological assessment of any unavoidable impurities. This guide presents a systematic workflow and detailed protocols for using NMR, MS, and FTIR spectroscopy to confidently identify and characterize byproducts in Phenibut synthesis.
Phenibut Synthesis and the Genesis of Byproducts
Multiple synthetic routes to Phenibut have been described.[2] A common and historically significant method, developed by Perekalin et al., involves the Michael addition of diethyl malonate to (2-nitrovinyl)benzene, followed by hydrogenation and subsequent hydrolysis/decarboxylation.[2][4]
A primary byproduct of concern, which can form both during synthesis (e.g., under thermal stress) and during certain analytical procedures, is the intramolecular cyclization product, 4-phenyl-2-pyrrolidone, often referred to as the Phenibut lactam.[5][6] This lactamization involves the loss of a water molecule from the parent Phenibut structure. Other potential impurities include unreacted starting materials and residual intermediates, such as ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate.[2]
An Integrated Spectroscopic Workflow
A robust analytical strategy does not rely on a single technique but integrates the strengths of multiple, orthogonal methods. The workflow begins with sample preparation, followed by parallel analysis using NMR, MS, and FTIR. The data from each technique are then correlated to build a conclusive structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is unparalleled for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[7][8] For Phenibut and its byproducts, ¹H and ¹³C NMR are fundamental, while 2D techniques like COSY and HSQC can resolve complex structural ambiguities.
Rationale and Causality
The power of NMR lies in its ability to map the complete carbon-hydrogen framework of a molecule.[9] The chemical shift of a nucleus is highly sensitive to its local electronic environment, allowing differentiation between, for example, protons adjacent to an amine versus those adjacent to a phenyl group. Coupling patterns (spin-spin splitting) in ¹H NMR reveal which protons are neighbors, enabling the reconstruction of molecular fragments. For Phenibut, the key is to distinguish the aminobutyric acid chain from the lactam ring structure.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample (crude mixture or isolated impurity).
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable choices. D₂O is excellent for observing the exchange of labile protons (from -COOH and -NH₂), which disappear from the ¹H spectrum.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 300 MHz for sufficient resolution.[4]
-
Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum.
-
If the structure is not immediately obvious, proceed with 2D NMR experiments (e.g., COSY, HSQC).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Data Interpretation: Phenibut vs. Lactam Byproduct
The transformation of Phenibut to its lactam results in distinct and predictable changes in the NMR spectra.
-
¹H NMR:
-
Phenibut: Will show characteristic multiplets for the aliphatic chain protons and the aromatic protons. In a non-exchanging solvent like DMSO-d₆, it will also show broad signals for the carboxylic acid proton (-COOH) and the amine protons (-NH₂).
-
Lactam: The signals for the -COOH and one of the amine protons will be absent. A new, single N-H proton signal will appear, typically in the amide region (~7-9 ppm in DMSO-d₆). The chemical shifts of the protons on the newly formed ring will be significantly different from their counterparts in the open-chain Phenibut structure due to the change in hybridization and electronic environment.
-
-
¹³C NMR:
-
Phenibut: A signal for the carboxylic acid carbonyl carbon (~170-180 ppm) will be present.
-
Lactam: The carboxylic acid signal will be replaced by an amide carbonyl carbon signal, which is typically found at a slightly different chemical shift, also in the ~170-180 ppm range, but distinguishable in a high-resolution spectrum.
-
| Compound | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Phenibut | Aromatic (C₆H₅) | ~7.2 - 7.4 | ~128 - 141 |
| Aliphatic (CH, CH₂) | ~2.6 - 3.3 | ~40 - 47 | |
| Carboxyl (COOH) | Variable, broad | ~177.9 | |
| 4-Phenyl-2-pyrrolidone | Aromatic (C₆H₅) | ~7.2 - 7.4 | ~127 - 144 |
| Aliphatic (CH, CH₂) | Shifted relative to Phenibut | Shifted relative to Phenibut | |
| Amide (CONH) | ~7.5 - 8.5 (in DMSO) | ~175 | |
| Table 1: Representative NMR chemical shifts for Phenibut and its lactam byproduct. Exact values are solvent-dependent.[4] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound, which is one of the most critical pieces of information for identification.[10] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures.[11][12] High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition, further constraining the possible structures.
Rationale and Causality
The primary advantage of MS is its exceptional sensitivity and its ability to provide an exact molecular weight. The conversion of Phenibut to its lactam involves the loss of water (H₂O, mass = 18.01 Da). This mass difference is easily and accurately detectable by MS. Furthermore, the fragmentation pattern of a molecule upon ionization (e.g., in MS/MS) is a unique fingerprint that can help distinguish between isomers and confirm structural features.
Note on GC-MS: Gas chromatography-mass spectrometry (GC-MS) is generally unsuitable for the direct analysis of Phenibut. The high temperatures used in the GC injector port can cause Phenibut to thermally cyclize into its lactam, leading to the erroneous identification of the lactam as the primary component in the sample.[5] LC-MS, which operates at lower temperatures, is the preferred method.
Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
-
Chromatographic Separation (LC):
-
Use a reverse-phase column (e.g., C18).
-
Develop a gradient elution method starting with a high percentage of aqueous mobile phase and ramping to a high percentage of organic mobile phase to separate compounds based on polarity.
-
-
Mass Spectrometry (MS):
-
Use an electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, typically yielding a strong signal for the protonated molecule [M+H]⁺.
-
Perform a full scan analysis to detect all ions within a given mass range (e.g., m/z 100-500).
-
For further confirmation, perform a product ion scan (MS/MS) on the parent ions of interest to observe their fragmentation patterns.
-
Data Interpretation: Differentiating by Mass
The molecular weights of Phenibut and its lactam are distinct and easily resolved by MS.
| Compound | Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) |
| Phenibut | C₁₀H₁₃NO₂ | 179.22 | 180.10 |
| 4-Phenyl-2-pyrrolidone | C₁₀H₁₁NO | 161.21 | 162.09 |
| Table 2: Key mass spectrometry values for Phenibut and its lactam byproduct. |
An observed ion at m/z 180.10 corresponds to Phenibut, while an ion at m/z 162.09 strongly indicates the presence of the lactam byproduct. HRMS can confirm the elemental compositions (C₁₀H₁₄NO₂⁺ for Phenibut and C₁₀H₁₂NO⁺ for the lactam) with high accuracy.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14] It serves as an excellent complementary technique to NMR and MS, providing a quick "fingerprint" of the sample.[15][16]
Rationale and Causality
Specific chemical bonds vibrate at characteristic frequencies. By identifying which frequencies of IR light are absorbed, one can deduce the presence of functional groups like O-H (alcohols, carboxylic acids), N-H (amines, amides), and C=O (carbonyls). The lactamization of Phenibut involves the conversion of a carboxylic acid and a primary amine into a cyclic amide. This chemical transformation results in a clear and identifiable change in the FTIR spectrum.[17]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Place a small amount of the solid powder sample directly onto the ATR crystal. No further preparation is needed.
-
Alternatively, for transmission mode, prepare a KBr pellet by grinding a small amount of sample with dry potassium bromide and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans in the mid-IR range (4000-400 cm⁻¹).
-
Data Interpretation: Tracking Functional Group Conversion
The key to distinguishing Phenibut from its lactam is monitoring the characteristic bands of the carboxylic acid and amide groups.
-
Phenibut: The spectrum will be dominated by a very broad absorption band from ~2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A sharp C=O stretch for the acid will appear around 1710 cm⁻¹. N-H stretching vibrations of the amine will also be present around 3300-3400 cm⁻¹.[4]
-
Lactam: The broad O-H band will be completely absent. The C=O stretch will shift, with the cyclic amide carbonyl typically appearing at a lower frequency, around 1680 cm⁻¹. A distinct N-H stretching band for the amide will be visible around 3200-3300 cm⁻¹.
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| Phenibut | O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad |
| C=O (Carboxylic Acid) | ~1711 | Strong, Sharp | |
| N-H (Primary Amine) | ~3300 - 3400 | Medium | |
| 4-Phenyl-2-pyrrolidone | N-H (Secondary Amide) | ~3200 - 3300 | Strong |
| C=O (Amide) | ~1680 | Very Strong, Sharp | |
| Table 3: Key FTIR absorption frequencies for distinguishing Phenibut from its lactam byproduct.[4] |
Synergistic Data Interpretation: A Self-Validating System
The true power of this multi-technique approach lies in the convergence of evidence. Each protocol acts as a self-validating system when the data are integrated. An unknown impurity is confidently identified when the information from NMR, MS, and FTIR all point to the same, unambiguous structure.
Conclusion
The structural elucidation of synthesis byproducts is a non-negotiable aspect of modern pharmaceutical development. For Phenibut, a combination of NMR, MS, and FTIR spectroscopy provides a comprehensive and robust toolkit for this purpose. NMR defines the precise molecular architecture, MS confirms the molecular weight and elemental formula, and FTIR provides rapid confirmation of key functional group transformations. By employing the protocols and interpretive frameworks detailed in this note, researchers can confidently identify impurities, leading to safer manufacturing processes and higher quality pharmaceutical products.
References
- Liepins, V., et al. (2015). Method for obtaining phenibut production semi-products. Google Patents. EA026591B1.
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Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Retrieved from [Link]
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Patil, S., et al. (2024, January 9). Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques. PubMed. Retrieved from [Link]
-
ResearchGate. (2025, November 8). Phenibut screening and quantification with liquid chromatography–tandem mass spectrometry and its application to driving cases | Request PDF. Retrieved from [Link]
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Gruzdev, D., et al. (2023, December 26). Phenibut screening and quantification with liquid chromatography-tandem mass spectrometry and its application to driving cases. PubMed. Retrieved from [Link]
- CN112608267A. (2021). Synthetic method of 4-phenyl-2-pyrrolidone. Google Patents.
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Wikipedia. (n.d.). Phenibut. Retrieved from [Link]
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World Health Organization (WHO). (n.d.). Pre-Review Report: PHENIBUT. Retrieved from [Link]
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Kyrychenko, O., et al. (2024, May 13). Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. Retrieved from [Link]
-
AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]
-
Specac Ltd. (n.d.). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Challenges in GC–MS analysis: Case studies on phenibut and ethylphenidate. Retrieved from [Link]
- CN105153006A. (2015). Synthetic method for 4-phenyl-2-pyrrolidone. Google Patents.
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ResearchGate. (2020, June 1). A computational study on phenibut lactamization mechanism and the pH effects on the process | Request PDF. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
Komisarek, D., et al. (n.d.). Crystal Structure and Thermal Properties of Phenibut, Phenibut H2O and Phenibut HCl. Retrieved from [Link]
-
Mokrov, G.V., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53, 408–414. Retrieved from [Link]
-
Patsnap Eureka. (2025, September 22). FTIR vs LC-MS: Detecting Pharmaceutical Impurities. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
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Lentiviral-mediated gene silencing to investigate Phenibut's molecular targets
Application Note & Protocol
Investigating the Molecular Targets of Phenibut using Lentiviral-Mediated Gene Silencing in Neuronal Models
Abstract
Phenibut (β-phenyl-γ-aminobutyric acid) is a neuropsychotropic drug with anxiolytic and nootropic effects. While its primary mechanism is thought to involve agonism at the GABAB receptor, evidence suggests the existence of additional molecular targets that contribute to its complex pharmacological profile. This application note provides a comprehensive, field-proven framework for utilizing lentiviral-mediated short hairpin RNA (shRNA) silencing to systematically investigate the molecular targets of Phenibut in cultured neuronal cells. We detail the entire workflow from shRNA design and lentiviral vector production to neuronal cell transduction and functional validation, offering researchers a robust methodology to deconvolute the signaling pathways modulated by this compound.
Introduction: The Rationale for a Gene Silencing Approach
The therapeutic and recreational use of Phenibut has grown, yet a complete understanding of its molecular interactions remains elusive. The prevailing hypothesis centers on its role as a selective agonist of the GABAB receptor, a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission. However, at higher concentrations, Phenibut may also interact with α2δ subunit-containing voltage-gated calcium channels (VGCCs), similar to gabapentinoids. This dual-target hypothesis requires rigorous validation.
Lentiviral-mediated RNA interference (RNAi) offers a powerful and specific method to dissect these molecular pathways. By selectively silencing the expression of candidate target genes (e.g., GABBR1, GABBR2 for the GABAB receptor subunits, or CACNA2D1 for the α2δ-1 VGCC subunit) in a relevant cellular context, we can directly assess how the absence of each protein affects the cellular response to Phenibut. This approach provides a causal link between a specific molecular target and a functional outcome, a critical step in drug mechanism-of-action studies.
This guide provides the theoretical basis and step-by-step protocols for:
-
Designing and cloning target-specific shRNAs into a lentiviral vector.
-
Producing and titrating high-titer, replication-incompetent lentivirus.
-
Transducing and validating gene knockdown in a human neuroblastoma cell line (SH-SY5Y).
-
Assessing the functional consequences of gene silencing on Phenibut-mediated signaling.
Experimental Workflow Overview
The overall strategy involves a multi-stage process, designed to ensure specificity and reproducibility. Each step builds upon the last, from vector creation to the final functional analysis.
Figure 1: Overall Experimental Workflow. This diagram outlines the sequential process from initial shRNA design to final data analysis for investigating Phenibut's molecular targets.
Materials and Reagents
This protocol assumes access to a BSL-2 cell culture facility and standard molecular biology laboratory equipment.
| Reagent/Material | Supplier (Example) | Catalog Number (Example) | Notes |
| Cell Lines | |||
| HEK293T Cells | ATCC | CRL-3216 | For lentivirus production. High transfectability is crucial. |
| SH-SY5Y Cells | ATCC | CRL-2266 | Human neuroblastoma line; can be differentiated into a more mature neuronal phenotype. |
| Vectors & Plasmids | |||
| pLKO.1-TRC Cloning Vector | Addgene | 10878 | Third-generation lentiviral vector for shRNA expression. |
| psPAX2 Packaging Plasmid | Addgene | 12260 | Provides Gag, Pol, Rev, Tat proteins. |
| pMD2.G Envelope Plasmid | Addgene | 12259 | Provides VSV-G envelope protein for broad tropism. |
| Reagents | |||
| Lipofectamine® 3000 | Thermo Fisher | L3000015 | High-efficiency transfection reagent for virus production. |
| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher | 31985062 | Used for transfection complexes. |
| Polybrene | MilliporeSigma | TR-1003-G | Transduction enhancement reagent. |
| Phenibut HCl | Sigma-Aldrich | P2309 | The compound under investigation. |
| Forskolin | Cayman Chemical | 11018 | Used to stimulate adenylyl cyclase in cAMP assays. |
| cAMP-Glo™ Assay | Promega | V1501 | A sensitive, luminescence-based assay for measuring cAMP levels. |
| TRIzol™ Reagent | Thermo Fisher | 15596026 | For RNA extraction. |
| iScript™ cDNA Synthesis Kit | Bio-Rad | 1708891 | For reverse transcription. |
| SsoAdvanced™ Universal SYBR® Green | Bio-Rad | 1725271 | For qPCR. |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 | For protein extraction. |
| Primary Antibodies (anti-GABBR1, etc.) | Abcam | Varies | Must be validated for specificity. |
| HRP-conjugated Secondary Antibodies | Cell Signaling Tech | Varies | For Western blotting. |
Protocol Part 1: shRNA Design and Lentiviral Vector Construction
Causality: The specificity of gene silencing is entirely dependent on the shRNA sequence. A poorly designed shRNA can lead to off-target effects or inefficient knockdown, confounding results. We use established algorithms and include a non-targeting control (scramble shRNA) to ensure that any observed phenotype is due to the specific silencing of our target gene.
4.1. Design of shRNA Oligonucleotides
-
Identify Target Genes: Human GABBR1 (NCBI Gene ID: 2550), GABBR2 (NCBI Gene ID: 9568), and CACNA2D1 (NCBI Gene ID: 781).
-
Use a Design Algorithm: Utilize a web-based tool like the Broad Institute's GPP Web Portal to identify optimal 21-mer target sequences. Select 3-5 candidate sequences per gene to test.
-
Design Oligonucleotides: For each target sequence, design a pair of complementary DNA oligonucleotides compatible with cloning into the pLKO.1 vector (AgeI and EcoRI restriction sites).
-
Forward Oligo: 5'-CCGG-[21-bp sense sequence]-CTCGAG-[21-bp antisense sequence]-TTTTTG-3'
-
Reverse Oligo: 5'-AATTC-CAAAAA-[21-bp sense sequence]-CTCGAG-[21-bp antisense sequence]-3'
-
4.2. Annealing and Cloning into pLKO.1
-
Anneal Oligos: Mix forward and reverse oligos, heat to 95°C for 5 minutes, and slowly cool to room temperature to form the double-stranded insert.
-
Vector Digestion: Digest the pLKO.1-TRC vector with AgeI and EcoRI restriction enzymes.
-
Ligation: Ligate the annealed oligo duplex into the digested pLKO.1 vector using T4 DNA Ligase.
-
Transformation: Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
-
Verification: Confirm successful cloning via Sanger sequencing.
Figure 2: shRNA Cloning Workflow. This flowchart illustrates the process from target identification to the generation of a sequence-verified shRNA expression vector.
Protocol Part 2: Lentivirus Production and Titration
Causality: The production of high-titer, replication-incompetent lentivirus is paramount for safety and transduction efficiency. We use a third-generation packaging system where the key viral genes are split across multiple plasmids (pLKO.1, psPAX2, pMD2.G), minimizing the risk of generating replication-competent virus.
5.1. Transfection of HEK293T Cells
-
Cell Plating: Plate HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Prepare DNA Mixture: In an Eppendorf tube, mix:
-
10 µg pLKO.1-shRNA plasmid
-
7.5 µg psPAX2 packaging plasmid
-
2.5 µg pMD2.G envelope plasmid
-
-
Transfection: Using Opti-MEM and Lipofectamine 3000, prepare DNA-lipid complexes according to the manufacturer's protocol and add them to the HEK293T cells.
-
Incubation: Incubate for 48-72 hours. The viral particles will be secreted into the culture medium.
5.2. Viral Harvest and Concentration
-
Harvest Supernatant: At 48 and 72 hours post-transfection, collect the cell culture medium, which contains the viral particles.
-
Filter: Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Concentration (Optional but Recommended): For higher titers, concentrate the virus using a product like Lenti-X™ Concentrator (Takara) or by ultracentrifugation.
-
Aliquot and Store: Aliquot the concentrated virus and store it at -80°C. Avoid repeated freeze-thaw cycles.
5.3. Viral Titration (Functional Titer)
-
Plate Target Cells: Plate SH-SY5Y cells in a 96-well plate.
-
Serial Dilution: Prepare serial dilutions of your viral stock (e.g., 10⁻³ to 10⁻⁷).
-
Transduction: Transduce the cells with the viral dilutions in the presence of 8 µg/mL Polybrene.
-
Antibiotic Selection: After 48 hours, replace the medium with fresh medium containing puromycin (the pLKO.1 vector contains a puromycin resistance gene). The concentration of puromycin must be determined beforehand with a kill curve.
-
Count Colonies: After 7-10 days of selection, count the number of puromycin-resistant colonies in each well.
-
Calculate Titer: The titer (Transducing Units per mL, TU/mL) is calculated as:
-
Titer = (Number of colonies) / (Volume of virus used in mL) x (Dilution factor)
-
Protocol Part 3: Neuronal Cell Transduction and Knockdown Validation
Causality: Before functional analysis, it is critical to confirm that the target gene has been successfully silenced at both the mRNA and protein levels. This validation step ensures that any subsequent changes in cell physiology upon Phenibut treatment are a direct result of the gene knockdown.
6.1. Transduction of SH-SY5Y Cells
-
Cell Plating: Plate SH-SY5Y cells to be ~50% confluent on the day of transduction.
-
Transduction: Add the lentivirus to the cells at a desired Multiplicity of Infection (MOI). The optimal MOI should be determined empirically but often ranges from 1 to 10. Include 8 µg/mL Polybrene.
-
Selection: 48 hours post-transduction, begin puromycin selection to generate a stable knockdown cell line.
-
Expansion: Expand the puromycin-resistant cells for subsequent analysis.
6.2. Validation by Quantitative PCR (qPCR)
-
RNA Extraction: Extract total RNA from both the scramble-control and shRNA-transduced cells using TRIzol.
-
cDNA Synthesis: Synthesize cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green chemistry with primers specific for the target gene and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative mRNA expression using the ΔΔCt method. Aim for >70% knockdown efficiency.
6.3. Validation by Western Blot
-
Protein Extraction: Lyse cells in RIPA buffer and quantify total protein concentration.
-
SDS-PAGE: Separate protein lysates on a polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein (e.g., anti-GABBR1), followed by an HRP-conjugated secondary antibody. Use an antibody against a loading control (e.g., β-actin) to ensure equal loading.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Table 1: Example Knockdown Validation Data
| Target Gene | shRNA Construct | Relative mRNA Expression (vs. Scramble) | Relative Protein Level (vs. Scramble) |
| GABBR1 | shGABBR1-A | 0.21 ± 0.04 | 0.15 ± 0.06 |
| GABBR1 | shGABBR1-B | 0.45 ± 0.07 | 0.38 ± 0.11 |
| CACNA2D1 | shCACNA2D1-A | 0.18 ± 0.03 | 0.22 ± 0.05 |
| Control | Scramble shRNA | 1.00 ± 0.12 | 1.00 ± 0.15 |
Protocol Part 4: Functional Analysis of Phenibut Activity
Causality: The GABAB receptor is a Gi/o-coupled GPCR. Its activation by an agonist like baclofen or Phenibut leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By measuring this downstream signaling event, we can directly assess the functional consequence of silencing the receptor.
7.1. cAMP Inhibition Assay
This assay will determine if silencing the GABAB receptor subunits or the α2δ-1 VGCC subunit alters Phenibut's ability to inhibit cAMP production.
-
Cell Plating: Plate the validated stable knockdown cell lines (Scramble, shGABBR1, shCACNA2D1) in a white, 96-well plate.
-
Pre-treatment: Treat cells with varying concentrations of Phenibut (e.g., 1 µM to 1 mM) for 15 minutes.
-
Stimulation: Stimulate the cells with 10 µM Forskolin for 15 minutes to induce cAMP production. Include a control group with no Forskolin.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a luminescent assay kit (e.g., Promega cAMP-Glo™) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the Forskolin-only treated cells. Plot the dose-response curve for Phenibut in each cell line and calculate the IC₅₀ values.
Expected Outcome: If Phenibut's primary target for inhibiting cAMP is the GABAB receptor, we expect to see a significant rightward shift in the Phenibut dose-response curve (or a complete loss of inhibition) in the shGABBR1 cells compared to the scramble control cells. If the α2δ-1 subunit is not involved in this pathway, the shCACNA2D1 cells should respond similarly to the control cells.
Application Notes and Protocols: Use of Radiolabeled Phenibut in Pharmacokinetic and Distribution Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating the Journey of Phenibut in the Body
Phenibut (β-phenyl-γ-aminobutyric acid) is a neuropsychotropic drug with both anxiolytic and nootropic effects.[1] It functions as a GABA-mimetic, primarily acting on GABA(B) receptors.[1] Although developed in the 1960s in Russia, detailed information on its pharmacokinetics and distribution remains limited.[1][2] To address this knowledge gap, radiolabeling of Phenibut offers a powerful methodology to trace its path and fate within a biological system.[3] This document provides a comprehensive guide to the application of radiolabeled Phenibut in preclinical pharmacokinetic and biodistribution studies, from the principles of radiolabeling to detailed experimental protocols.
Phenibut's mechanism of action is linked to its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[4] The addition of a phenyl group allows Phenibut to cross the blood-brain barrier more effectively than GABA itself.[5] While its primary target is the GABA(B) receptor, it may also have some activity at GABA(A) receptors and stimulate dopamine receptors.[1] Understanding how Phenibut is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic use and mitigating potential risks.
Part 1: Synthesis and Characterization of Radiolabeled Phenibut
The choice of radionuclide is a critical first step. For small molecules like Phenibut, Carbon-14 (¹⁴C) and Tritium (³H) are the most common choices due to their ability to be incorporated into the molecule without altering its chemical properties.[6]
-
[¹⁴C]-Phenibut: Carbon-14 is often preferred for its metabolic stability. The ¹⁴C atom is typically incorporated into the core structure of the molecule, making it less likely to be lost during metabolic processes. This ensures that the detected radioactivity accurately reflects the presence of the parent drug and its metabolites.
-
[³H]-Phenibut: Tritium labeling can offer higher specific activity, which is advantageous for studies requiring high sensitivity.[7] However, the position of the tritium label must be carefully chosen to avoid exchange with protons in the biological environment.
Proposed Radiosynthesis of [¹⁴C]-Phenibut
A potential synthetic route for [¹⁴C]-Phenibut could be adapted from established methods for the synthesis of GABA analogs.[8] A key precursor would be a ¹⁴C-labeled starting material, such as [¹⁴C]-diethyl malonate.
Diagram: Proposed Synthetic Pathway for [¹⁴C]-Phenibut
Caption: A potential multi-step synthesis of [¹⁴C]-Phenibut.
Quality Control and Characterization
Post-synthesis, rigorous quality control is essential to ensure the identity, purity, and stability of the radiolabeled compound.
| Parameter | Method | Acceptance Criteria | Rationale |
| Radiochemical Purity | High-Performance Liquid Chromatography (HPLC) with radiometric detection | >98% | Ensures that the detected radioactivity is from the target compound and not from radioactive impurities. |
| Chemical Identity | Co-elution with a non-labeled Phenibut standard on HPLC | Retention times should match | Confirms that the radiolabeled molecule has the same chemical structure as the parent drug. |
| Specific Activity | Liquid Scintillation Counting (LSC) and UV-Vis or Mass Spectrometry | Reported in Ci/mmol or Bq/mol | Determines the amount of radioactivity per unit mass of the compound, which is crucial for dose calculations. |
| Stability | Re-analysis of radiochemical purity at set time points | >95% after storage | Confirms that the radiolabeled compound does not degrade under storage conditions. |
Part 2: Preclinical Pharmacokinetic Studies
Pharmacokinetic (PK) studies are designed to understand what the body does to a drug.[9] These studies are fundamental in drug development and are guided by regulatory bodies like the FDA and EMA.[10][11][12]
Experimental Design for a Rodent PK Study
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per time point) are a common choice for initial PK studies.
-
Dose Formulation: [¹⁴C]-Phenibut is typically dissolved in a suitable vehicle, such as saline or polyethylene glycol.
-
Dose Administration: The route of administration should align with the intended clinical use, most commonly oral (gavage) or intravenous (injection).[9]
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Plasma is separated from whole blood by centrifugation.
-
Radioactivity Measurement: The total radioactivity in plasma samples is quantified using Liquid Scintillation Counting (LSC).
Diagram: Workflow for a Preclinical Pharmacokinetic Study
Caption: Key steps in a rodent pharmacokinetic study.
Key Pharmacokinetic Parameters
The data from the LSC analysis is used to calculate key pharmacokinetic parameters.
| Parameter | Description | Significance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t₁/₂ | Elimination half-life | The time it takes for the plasma concentration to decrease by half. A half-life of 5.3 hours has been reported for a 250 mg oral dose in humans.[2][4] |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Part 3: Tissue Distribution Studies
Tissue distribution studies reveal where the drug goes in the body and at what concentration.[13] Quantitative Whole-Body Autoradiography (QWBA) is a powerful technique for visualizing and quantifying the distribution of radiolabeled compounds in tissues.[3][14][15]
QWBA Protocol
-
Dose Administration: A single dose of [¹⁴C]-Phenibut is administered to rodents.
-
Euthanasia and Freezing: At selected time points, animals are euthanized and rapidly frozen in a mixture of hexane and solid CO₂.[14]
-
Sectioning: The frozen carcasses are embedded in a carboxymethylcellulose matrix and sectioned using a large-format cryomicrotome.[14]
-
Image Acquisition: The thin sections are exposed to a phosphor imaging plate. The plate captures the radiation emitted from the ¹⁴C, creating a digital image of the radioactivity distribution.[3]
-
Quantification: The intensity of the signal in different tissues is compared to a set of radioactive standards to determine the concentration of drug-related material.
Diagram: Quantitative Whole-Body Autoradiography (QWBA) Workflow
Caption: The process of QWBA for tissue distribution analysis.
Interpreting Distribution Data
The results from QWBA studies can provide valuable insights into:
-
Blood-Brain Barrier Penetration: Given Phenibut's central nervous system effects, quantifying its concentration in the brain is of high importance.[5]
-
Tissue Accumulation: Identifying tissues with high concentrations of drug-related material can help predict potential sites of efficacy or toxicity.
-
Routes of Elimination: High concentrations in the liver and kidneys would suggest these are the primary organs of metabolism and excretion.[2] Previous reports suggest that a significant portion of Phenibut is excreted unchanged in the urine.[2]
Conclusion: A Path Forward for Phenibut Research
The use of radiolabeled Phenibut in well-designed pharmacokinetic and distribution studies is indispensable for a comprehensive understanding of its in vivo behavior. The protocols and methodologies outlined in this document provide a robust framework for researchers to generate high-quality data that can inform clinical trial design, dose selection, and safety assessments. By elucidating the ADME properties of Phenibut, the scientific community can better harness its therapeutic potential while ensuring patient safety.
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MDPI. (n.d.). Methods for Radiolabeling Nanoparticles (Part 3): Therapeutic Use. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methods for Radiolabelling Nanoparticles: SPECT Use (Part 1). Retrieved from [Link]
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WebMD. (n.d.). Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]
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Preprints.org. (n.d.). Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. Retrieved from [Link]
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MDPI. (n.d.). Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. Retrieved from [Link]
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Mountainside Treatment Center. (n.d.). Phenibut. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Autoradiography techniques and quantification of drug distribution. Retrieved from [Link]
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European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Heterocyclic GABA analogues. Displacement of radiolabelled 3H-GABA from rat brain membrane preparations. Retrieved from [Link]
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ResearchGate. (n.d.). Radiolabelling small and biomolecules for tracking and monitoring. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Development of Positron Emission Tomography (PET) Radiotracers for the GABA Transporter 1 (GAT-1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Retrieved from [Link]
-
ResearchGate. (n.d.). Autoradiography techniques and quantification of drug distribution. Retrieved from [Link]
-
Saudi Food and Drug Authority. (n.d.). General Considerations for Preclinical Studies Submissions. Retrieved from [Link]
-
MDPI. (n.d.). Biosynthesis of Gamma-Aminobutyric Acid (GABA) by Lactiplantibacillus plantarum in Fermented Food Production. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Autoradiography – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of GABA synthesis and uptake. Retrieved from [Link]
Sources
- 1. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Autoradiography techniques and quantification of drug distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenibut - Wikipedia [en.wikipedia.org]
- 5. Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Clinical pharmacology and pharmacokinetics | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
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- 13. mountainside.com [mountainside.com]
- 14. qps.com [qps.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming thermal degradation of Phenibut during GC-MS analysis
Welcome to the technical support center for the analysis of Phenibut. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing Phenibut using Gas Chromatography-Mass Spectrometry (GC-MS). Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of thermal degradation during analysis.
Understanding the Core Challenge: Thermal Degradation of Phenibut
Phenibut (β-phenyl-γ-aminobutyric acid) is a thermally labile compound. When subjected to the high temperatures typical of a GC inlet and column, it undergoes an intramolecular cyclization reaction. This process converts Phenibut into a different compound, 4-phenyl-2-pyrrolidinone, also known as its lactam.[1][2][3] This transformation poses a significant analytical challenge, as the resulting chromatogram will not show the parent Phenibut molecule, leading to inaccurate identification and quantification.
The following diagram illustrates the thermal degradation pathway of Phenibut:
Caption: Thermal degradation of Phenibut to its lactam form.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a peak for Phenibut in my GC-MS chromatogram?
If you are injecting a standard solution of Phenibut and do not observe the expected peak, it is highly likely that the compound is degrading into 4-phenyl-2-pyrrolidinone in the hot GC inlet.[1][2][3] The energy provided by the high temperature facilitates the intramolecular cyclization, converting the amino acid into its lactam.
Q2: What is the primary degradation product of Phenibut during GC-MS analysis?
The primary degradation product is 4-phenyl-2-pyrrolidinone.[1][2][3] This occurs through the loss of a water molecule from the Phenibut structure.
Q3: At what temperatures does Phenibut start to degrade?
Phenibut is known to be unstable at elevated temperatures. Studies have shown that its decomposition can begin at temperatures as low as 168°C.[4] Standard GC-MS methods often employ inlet temperatures of 250°C or higher, which is well above the degradation threshold for Phenibut.
Troubleshooting Guide: Overcoming Thermal Degradation
This section provides detailed protocols and strategies to mitigate or eliminate the thermal degradation of Phenibut during GC-MS analysis.
Strategy 1: Chemical Derivatization
The most robust and widely recommended solution is to chemically modify the Phenibut molecule to increase its thermal stability. This process is called derivatization.[5][6] For compounds with active hydrogens, like the amine and carboxylic acid groups in Phenibut, silylation is a highly effective technique.[7][8]
Why it works: Silylation replaces the active hydrogens on the amine and carboxyl groups with a trimethylsilyl (TMS) group. This blocks the sites required for the intramolecular cyclization reaction, making the resulting TMS-derivatized Phenibut thermally stable and suitable for GC-MS analysis.[1][2]
Recommended Protocol: Silylation of Phenibut
This protocol outlines the steps for the derivatization of Phenibut using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Materials:
-
Phenibut sample (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
A suitable solvent (e.g., acetonitrile, pyridine)
-
Heating block or oven
-
GC-MS vials with inserts
Step-by-Step Procedure:
-
Sample Preparation: Ensure your Phenibut sample is free of water. Lyophilize or evaporate the sample to dryness under a stream of nitrogen.
-
Reagent Addition: To the dried sample in a GC vial, add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent.[7]
-
Reaction: Cap the vial tightly and heat at 70-80°C for 20-30 minutes.[7]
-
Analysis: Cool the vial to room temperature before injecting the derivatized sample into the GC-MS.
The following diagram illustrates the derivatization workflow:
Caption: Workflow for the silylation of Phenibut.
Strategy 2: Optimization of GC-MS Parameters
While derivatization is the preferred method, you can achieve some success by carefully optimizing your GC-MS instrument parameters to minimize thermal stress on the molecule.[3][9]
Why it works: By reducing the temperature of the GC inlet and oven, you can decrease the thermal energy available to drive the cyclization reaction.[10]
Recommended GC-MS Parameter Adjustments:
| Parameter | Standard Setting (Typical) | Recommended Setting for Phenibut | Rationale |
| Inlet Temperature | 250 - 280 °C | ≤ 200 °C | To minimize initial thermal degradation upon injection.[1][3] |
| Oven Temperature Program | Initial temp >100°C, ramp to 280-300°C | Start at a low temperature (~70°C), with a slow ramp, and a maximum temperature of ≤ 190°C.[1][3] | To prevent degradation on the analytical column. |
| Liner | Standard glass liner | Use a deactivated liner | To reduce active sites that can catalyze degradation. |
Important Note: Lowering temperatures may lead to broader peaks and longer run times. This approach may not completely eliminate degradation but can significantly reduce it.
Strategy 3: Consider Alternative Analytical Techniques
For routine and high-throughput analysis of Phenibut, it is highly recommended to consider analytical techniques that do not require high temperatures.
Why it works: Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operate at or near room temperature, thus completely avoiding the issue of thermal degradation.[2]
Recommended Alternative:
-
LC-MS/MS: This method offers high sensitivity and selectivity for the analysis of Phenibut in various matrices, including biological samples, without the need for derivatization.[11][12]
Chiral Separation of Phenibut
Phenibut is a chiral molecule, existing as R- and S-enantiomers which may have different pharmacological activities. For enantioselective analysis, specialized GC columns are required.
Q4: How can I separate the enantiomers of Phenibut using GC-MS?
To separate the enantiomers of Phenibut, you will need to use a chiral GC column.[13] The separation is based on the differential interaction of the enantiomers with the chiral stationary phase. Even with a chiral column, derivatization of Phenibut is still necessary to ensure its thermal stability during the analysis.[14]
References
- Lee, S., Ong, M. C., Lim, J. L., & Yap, T. W. (2017). Challenges in GC–MS analysis: Case studies on phenibut and ethylphenidate.
- Challenges in GC–MS analysis: Case studies on phenibut and ethylphenid
- Challenges in GC–MS analysis: Case studies on phenibut and ethylphenid
- Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. (2015). Smithsonian Research Online.
- Degradation profile and identification of the major degradation products of dobupride under several conditions by GC/MS and HPLC-particle beam/MS. (1996). PubMed.
- METHOD OF PREPARING γ-амино-β--AMINO-γPHENYLBUTYRIC ACID HYDROCHLORIDE. (n.d.).
- Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (2022). MDPI.
- Crystal Structure and Thermal Properties of Phenibut, Phenibut H2O and Phenibut HCl. (2019). Wiley Online Library.
- Unedited - Advance copy Pre-Review Report: PHENIBUT. (2020).
- A computational study on phenibut lactamization mechanism and the pH effects on the process. (2020).
- Dried Blood Spot Punches for Confirmation of Suspected γ-Hydroxybutyric Acid Intoxications: Validation of an Optimized GC–MS Procedure. (2015).
- Phenibut screening and quantification with liquid chromatography-tandem mass spectrometry and its applic
- Phenibut screening and quantification with liquid chromatography–tandem mass spectrometry and its application to driving cases. (2023).
- Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. (2000).
- Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. (2023). MDPI.
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
- Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. (2020).
- Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. (2020). BrJAC.
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.).
- Derivatizing Reagents for GC – The Buffers Strike Back. (2021). Phenomenex.
- (PDF) Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.).
Sources
- 1. Challenges in GC-MS analysis: Case studies on phenibut and ethylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. odebuplus.univ-poitiers.fr [odebuplus.univ-poitiers.fr]
- 4. d-nb.info [d-nb.info]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. brjac.com.br [brjac.com.br]
- 9. cdn.who.int [cdn.who.int]
- 10. Smithsonian Research Online :: Login [repository.si.edu]
- 11. Phenibut screening and quantification with liquid chromatography-tandem mass spectrometry and its application to driving cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. gcms.cz [gcms.cz]
- 14. researchgate.net [researchgate.net]
Troubleshooting poor peak shape in the HPLC analysis of Phenibut
Topic: Troubleshooting Poor Peak Shape & Retention Issues
Executive Summary: The Zwitterion Challenge
Phenibut (
In standard Reversed-Phase HPLC (RP-HPLC), poor peak shape—specifically tailing —is the most common complaint. This is rarely a mechanical pump failure; it is almost always a secondary chemical interaction between the protonated amine of Phenibut and the residual silanols on the silica column support.
This guide provides a root-cause analysis and validated solutions for peak tailing, retention drift, and sensitivity issues.
Diagnostic Workflow
Before altering your method, use this logic flow to identify the root cause of your peak shape issue.
Figure 1: Diagnostic logic tree for Phenibut HPLC anomalies. Follow the path corresponding to your chromatogram's visual defect.[1]
Troubleshooting Guide (Q&A Format)
ISSUE 1: Severe Peak Tailing (Asymmetry > 1.5)
Q: I am using a standard C18 column with a water/methanol gradient, but my Phenibut peak tails significantly. Why?
The Science:
At neutral pH (pH 7), the amine group on Phenibut is protonated (
The Solution: You must suppress this interaction using one of two methods:
-
pH Suppression (Recommended): Lower the mobile phase pH to 2.0 – 2.5 .
-
Competitive Binding: Add Triethylamine (TEA) to the mobile phase.
ISSUE 2: Split Peaks or Fronting
Q: My peak looks like a doublet or has a "shoulder" on the front. Is my column collapsing?
The Science: This is likely a Strong Solvent Effect . Phenibut is highly soluble in methanol/water. If you dissolve your sample in 100% Methanol but inject it into a mobile phase that is 90% Water, the sample plug is "stronger" than the mobile phase. The analyte travels too fast through the column head before mixing occurs, causing band broadening or splitting.
The Solution:
-
Diluent Match: Dissolve your sample in the initial mobile phase composition (e.g., 90% Buffer / 10% Methanol).
-
Injection Volume: If you must use pure methanol (e.g., for solubility limits), reduce your injection volume to < 5 µL.
ISSUE 3: Low Sensitivity / No Peak Detected
Q: I know the concentration is high (1 mg/mL), but the peak is tiny. Is the detector broken?
The Science:
Phenibut lacks a conjugated
The Solution:
-
Wavelength Optimization: Shift detection to 210 nm .
-
Note: At 210 nm, you are detecting the carbonyl and the end-absorption of the phenyl ring.
-
Warning: You must use HPLC-grade or LC-MS grade solvents. Impurities in lower-grade methanol absorb heavily at 210 nm, causing a noisy baseline.
-
-
Alternative: If UV is insufficient, use a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD), as these do not rely on chromophores.
The "Gold Standard" Protocol
If your current method is failing, switch to this robust, self-validating protocol designed to minimize zwitterionic interference.
Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 (L1), End-capped, Base-deactivated (e.g., 150 x 4.6 mm, 5 µm) | High carbon load and end-capping reduce silanol activity. |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer, pH 2.5 | Low pH suppresses silanol ionization ( |
| Mobile Phase B | Methanol (HPLC Grade) | Methanol provides better peak symmetry for polar amines than Acetonitrile. |
| Mode | Isocratic (Typical: 70% A / 30% B) | Stable baseline for low-UV detection. Adjust %B for retention. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Wavelength | 210 nm | Maximizes signal-to-noise ratio for Phenibut. |
| Temperature | 30°C | Improves mass transfer and peak sharpness. |
Step-by-Step Buffer Preparation
-
Weigh 3.40 g of Monobasic Potassium Phosphate (
). -
Dissolve in 950 mL of HPLC-grade water.
-
Adjust pH to 2.5 ± 0.1 using Phosphoric Acid (
, 85%). -
Dilute to volume (1000 mL) with water.
-
Critical: Filter through a 0.45 µm nylon membrane to remove particulates that cause baseline noise at 210 nm.
Mechanistic Visualization: The pH Effect
Understanding the ionization state is crucial for method development.
Figure 2: Mechanistic comparison of pH effects. At pH 2.5, silanols are neutralized, preventing the "drag" that causes peak tailing.
References
-
United States Pharmacopeia (USP) . General Chapter <621> Chromatography. (Defines system suitability requirements for tailing factors and resolution).
-
S&N Labs . Analysis of Phenibut HCl by HPLC. (Demonstrates high-purity analysis using low-UV detection).
-
Journal of Forensic Sciences . Phenibut screening and quantification with liquid chromatography-tandem mass spectrometry. (Discusses acidic mobile phases for extraction and separation).
-
Phenomenex Technical Notes . Troubleshooting Peak Tailing in HPLC. (Authoritative guide on silanol interactions).
Sources
- 1. Phenibut screening and quantification with liquid chromatography-tandem mass spectrometry and its application to driving cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
Optimization of derivatization reactions for enhanced GC-MS detection of Phenibut
To: Research & Development Team From: Senior Application Scientist, Mass Spectrometry Division Subject: Technical Guide: Optimization of Derivatization Protocols for Phenibut GC-MS Analysis
Introduction: The "Cyclization Trap" in Phenibut Analysis
Analyzing Phenibut (4-amino-3-phenylbutyric acid) via GC-MS presents a unique challenge compared to standard GABA analogs. The primary failure mode is not sensitivity, but thermal instability . Under standard GC injector temperatures, underivatized Phenibut undergoes rapid intramolecular cyclization to form 4-phenyl-2-pyrrolidinone (Phenibut-lactam) .
Critical Insight: If your chromatogram shows a dominant peak matching the lactam spectrum (MW 161), your method has not detected Phenibut; it has detected its thermal degradation product.
This guide details the optimization of silylation protocols to chemically "lock" the molecule in its open-chain form, ensuring accurate quantification and differentiation from potential degradation products already present in the sample.
Part 1: Method Selection & Optimization Strategy
Q: Which derivatization chemistry is optimal for Phenibut?
A: Silylation (BSTFA) is superior to Acylation for this specific application.
-
The Logic: Phenibut contains two active functional groups: a primary amine and a carboxylic acid.
-
Acylation (e.g., TFAA, PFPA): Excellent for amines but requires a separate step (esterification) to derivatize the carboxylic acid effectively. This two-step process introduces variability.
-
Silylation (BSTFA + 1% TMCS): Simultaneously derivatizes both the amine and carboxyl groups in a single step, replacing active hydrogens with trimethylsilyl (TMS) groups. This prevents the nucleophilic attack of the amine on the carboxyl group, effectively blocking cyclization.
-
Q: How do I validate that the reaction worked?
A: Use the "Lactam Ratio" as a self-validating metric. In a successful run, the Di-TMS-Phenibut peak (MW ~323) should be dominant. The presence of the lactam peak indicates either:
-
Incomplete derivatization (moisture presence).
-
Thermal degradation in the injector before the derivative volatilized.
Part 2: Optimized Experimental Protocol
Reagents:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[1]
-
Solvent: Ethyl Acetate (anhydrous) or Pyridine (anhydrous).
-
Internal Standard: Phenibut-d5 (preferred) or Baclofen (structural analog).
Workflow Diagram:
Caption: Workflow for preventing thermal cyclization of Phenibut via dual-group silylation.
Step-by-Step Methodology:
-
Sample Preparation: Extract biological fluid (plasma/urine) using SPE or LLE.
-
Drying (CRITICAL): Evaporate the extract to complete dryness under a stream of nitrogen at 40°C.
-
Why: BSTFA hydrolyzes instantly upon contact with water. Even trace moisture will quench the reagent, leaving underivatized Phenibut which will then cyclize in the injector.
-
-
Reconstitution: Add 50 µL of anhydrous Ethyl Acetate and 50 µL of BSTFA + 1% TMCS.
-
Note: Pyridine can be used instead of Ethyl Acetate if solubility is an issue, but it causes more background noise.
-
-
Derivatization: Cap the vial tightly and incubate at 70°C for 30 minutes .
-
Expert Tip: Do not rely on room temperature reaction. The steric hindrance near the amine group requires thermal energy to drive the reaction to completion.
-
-
Injection: Inject 1 µL into the GC-MS.
-
Inlet Temp: 250°C (Standard). If lactam formation persists, lower to 200°C, but ensure the derivative is volatile enough to prevent carryover.
-
Part 3: Troubleshooting Center
Symptom: High abundance of "Lactam" peak (m/z 161) and low/no Phenibut-TMS.
| Potential Cause | Mechanism | Corrective Action |
| Moisture Contamination | Water hydrolyzed the BSTFA; underivatized Phenibut cyclized in the inlet. | Increase drying time; add 100 µL of acetone and re-evaporate to azeotrope water; use fresh BSTFA ampoules. |
| Incomplete Reaction | The amine group was not fully silylated due to insufficient heat/time. | Increase incubation to 80°C for 45 mins. Ensure vial cap is PTFE-lined and tight. |
| Injector Activity | Active sites (silanols) in the liner stripped the TMS group. | Replace inlet liner with a deactivated, splitless liner (e.g., silanized glass wool). |
| Potential Cause | Mechanism | Corrective Action |
| Secondary Interactions | Mono-TMS derivative (mixed mode) interacting with column phase. | Ensure Di-TMS formation. Add 10% Pyridine to the reaction mix to catalyze the silylation of the amine. |
| Column Overload | Saturation of the stationary phase. | Increase split ratio (e.g., 10:1) or dilute sample. |
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use MTBSTFA (tert-butyldimethylsilyl) instead of BSTFA? A: Yes, and it often produces more stable derivatives (TBDMS) that are less susceptible to hydrolysis. However, the steric bulk of the TBDMS group can sometimes hinder the derivatization of the amine group on Phenibut. If using MTBSTFA, increase reaction time to 60 minutes at 80°C.
Q2: What are the characteristic ions for Di-TMS Phenibut? A:
-
Target Ion (Quant): m/z 206 (Fragment losing -COOTMS).
-
Qualifiers: m/z 146, m/z 323 (Molecular Ion, often weak).
-
Contrast: The Lactam (artifact) will show m/z 161 and m/z 104.
Q3: Why is my internal standard (Baclofen) recovery low? A: Baclofen is a zwitterion like Phenibut and faces the same solubility issues. Ensure your extraction pH is optimized (typically pH 6.0-7.0) to extract the neutral zwitterion, or adjust to pH 3.0 for cation exchange SPE.
References
-
Lee, S., et al. (2017).[4] "Challenges in GC-MS analysis: Case studies on phenibut and ethylphenidate." Forensic Science International, 277, 179-187.
- Key Finding: Identifies the thermal cyclization of Phenibut to lactam and validates silyl
-
Durovic, R., et al. (2021). "Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse." MDPI Processes, 9(12).
- Key Finding: Reviews general derivatization strategies (BSTFA/MSTFA) for thermally labile drugs.
-
Segura, J., et al. (1998). "Chemical derivatization for the analysis of drugs by GC-MS." Journal of Chromatography B, 713(1), 61-90.
- Key Finding: Foundational text on the kinetics and mechanisms of silylation vs.
Sources
Navigating the Confound of Sedation: A Technical Support Guide for Phenibut in Behavioral Experiments
Welcome to the technical support center for researchers utilizing Phenibut in behavioral experiments. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to address a common yet significant challenge: the sedative side effects of Phenibut that can confound the interpretation of your behavioral data. As scientists, our goal is to isolate the variable of interest, be it anxiolysis, cognitive enhancement, or other neurological effects. This guide will equip you with the knowledge and protocols to effectively mitigate the sedative properties of Phenibut, ensuring the integrity and validity of your research findings.
Understanding the Challenge: The Dual Nature of Phenibut's Action
Phenibut (β-phenyl-γ-aminobutyric acid) is a structural analog of the inhibitory neurotransmitter GABA. Its primary mechanism of action is as a full agonist at the GABA-B receptor, similar to baclofen.[1][2] This agonism is responsible for its anxiolytic effects. However, at higher doses, this same mechanism can lead to significant central nervous system depression, manifesting as sedation, sleepiness, and motor impairment.[3][4] This presents a critical experimental confound: is the observed behavioral change a result of the intended therapeutic effect (e.g., reduced anxiety) or simply a consequence of sedation?
This guide will walk you through a systematic approach to de-confound these effects, from optimizing your experimental design to employing pharmacological countermeasures.
Frequently Asked Questions & Troubleshooting Guide
Here, we address common issues encountered by researchers using Phenibut and provide actionable solutions.
My animals are showing reduced locomotion in the open field test after Phenibut administration. How can I determine if this is an anxiolytic effect or just sedation?
This is a classic example of the confounding nature of Phenibut. Reduced locomotion in the center of an open field can indicate anxiolysis (thigmotaxis), but a general reduction in all movement is likely sedation.
Troubleshooting Steps:
-
Conduct a Dose-Response Study: The anxiolytic and sedative effects of Phenibut are dose-dependent. A thorough dose-response study is crucial to identify a dose that produces anxiolysis with minimal sedation. Start with low doses and incrementally increase them, carefully monitoring locomotor activity. Baclofen, a potent GABA-B agonist, has been shown to dose-dependently reduce locomotion in an open field at doses of 1, 3, and 6 mg/kg in rats.[4] Given that Phenibut has a lower affinity for the GABA-B receptor, you will likely need to use higher doses, but the principle of a dose-dependent increase in sedation remains.[1]
-
Analyze Multiple Behavioral Parameters: Do not rely solely on distance traveled. Analyze other parameters from your open field test:
-
Rearing frequency: A decrease in rearing is a sensitive indicator of sedation.[5]
-
Velocity: A general decrease in movement speed points towards sedation.
-
Time spent in the center vs. periphery: A selective decrease in center time with maintained peripheral locomotion suggests anxiolysis. A global decrease in all movement suggests sedation.
-
-
Employ a Control for Motor Impairment: The rotarod test is an excellent tool to directly assess motor coordination and sedation.[6] If a particular dose of Phenibut impairs performance on the rotarod, it is likely to confound locomotor-based behavioral tests.
Data-Driven Decision Making: Phenibut Dose-Response
| Phenibut Dose (Mice, i.p.) | Expected Anxiolytic Effect (Elevated Plus Maze) | Expected Sedative Effect (Open Field/Rotarod) | Recommendation |
| Low (e.g., 10-25 mg/kg) | Potential for measurable anxiolysis. | Minimal to no significant reduction in locomotor activity or rotarod performance. | Optimal starting range for anxiolytic studies. |
| Moderate (e.g., 50-75 mg/kg) | Likely significant anxiolysis. | Probable reduction in locomotor activity and potential for mild impairment on the rotarod. | Use with caution. Requires careful monitoring of motor function. |
| High (e.g., 100+ mg/kg) | Strong anxiolytic effects, but likely masked by sedation. | Significant reduction in locomotion, impaired motor coordination, and potential for ataxia. | Not recommended for most behavioral tests due to confounding sedation. |
Note: These are estimated dose ranges based on available literature and the pharmacology of GABA-B agonists. It is imperative to conduct your own dose-response studies in your specific animal strain and experimental conditions.
I want to study the anxiolytic effects of Phenibut, but even at lower doses, I'm concerned about subtle motor impairment. Are there alternative behavioral tests that are less dependent on locomotion?
Absolutely. Shifting to behavioral paradigms that do not rely on voluntary exploration can be a powerful strategy.
Recommended Alternative Behavioral Paradigms:
-
Fear Conditioning: This test assesses fear memory and is less reliant on overall locomotor activity. The primary measure is "freezing," a species-specific fear response characterized by the complete absence of movement except for respiration.[7][8] A sedated animal can still exhibit a robust freezing response.
-
Acoustic Startle Response (ASR) and Prepulse Inhibition (PPI): The ASR measures the reflexive whole-body flinch in response to a sudden, loud auditory stimulus. The magnitude of this reflex can be modulated by fear (fear-potentiated startle) or sensory gating (PPI). These reflexes are less likely to be suppressed by mild sedation.
-
Marble Burying Test: This test is based on the natural tendency of rodents to bury novel objects. While it involves motor activity, the primary endpoint is the number of marbles buried, which can be less sensitive to general hypoactivity than distance traveled in an open field.[9] However, severe sedation will still impact this test.
Experimental Workflow: Fear Conditioning to Mitigate Sedation Confounds
Caption: Fear conditioning workflow to assess anxiolytic effects of Phenibut.
Can I use a pharmacological agent to counteract the sedative effects of Phenibut?
Yes, this is a viable strategy, but it requires careful consideration of the mechanism of action of the counteracting agent to avoid introducing new confounds.
Potential Pharmacological Countermeasures:
-
Modafinil: This wakefulness-promoting agent has a complex mechanism of action that includes the inhibition of GABA release and weak dopamine reuptake inhibition.[10][11][12] By reducing GABAergic tone, modafinil can counteract the sedative effects of GABA-B agonists like Phenibut.[13] Anecdotal evidence suggests that a combination of Modafinil and Phenibut can reduce anxiety while promoting cognitive stimulation.[14]
-
Caffeine: As a non-selective adenosine receptor antagonist, caffeine has well-documented stimulant properties that can increase alertness and locomotor activity.[2][15] The interaction between adenosine and dopamine systems suggests that caffeine may counteract the motor depressant effects of GABAergic drugs.[16] However, high doses of caffeine can be anxiogenic, so careful dose selection is critical.
-
Ampakines: These are positive allosteric modulators of AMPA receptors, which enhance excitatory glutamatergic neurotransmission.[17] Ampakines, such as CX516, have been shown to improve cognitive function and may counteract the sedative effects of GABAergic drugs without producing the typical side effects of traditional stimulants.[18][19]
Signaling Pathway: How Modafinil May Mitigate Phenibut-Induced Sedation
Caption: Proposed mechanism of Modafinil counteracting Phenibut-induced sedation.
Is it possible to pharmacologically block the effects of Phenibut to confirm its mechanism of action?
Yes, using a selective antagonist is a standard pharmacological approach to verify that the observed effects are mediated by the target receptor.
Using a GABA-B Antagonist:
-
Phaclofen: This is a selective GABA-B receptor antagonist.[20] Administering phaclofen prior to Phenibut should block the behavioral effects of Phenibut if they are indeed mediated by the GABA-B receptor.
-
Protocol Considerations: Phaclofen has poor blood-brain barrier penetration, so intracerebroventricular (i.c.v.) administration is often required for central effects.[20] Doses in the range of 50-200 micrograms (i.c.v.) have been shown to antagonize the effects of baclofen in rats.[20]
Experimental Protocol: Phaclofen Antagonism of Phenibut-Induced Sedation
-
Animal Preparation: If using i.c.v. administration, animals will require surgical implantation of a guide cannula targeting a cerebral ventricle. Allow for a post-operative recovery period of at least one week.
-
Habituation: Habituate the animals to the testing environment and injection procedures.
-
Drug Administration:
-
Group 1 (Control): Vehicle (i.c.v.) followed by Vehicle (i.p.)
-
Group 2 (Phenibut Only): Vehicle (i.c.v.) followed by Phenibut (sedative dose, i.p.)
-
Group 3 (Phaclofen + Phenibut): Phaclofen (e.g., 100 µg in 1-2 µl, i.c.v.) administered 15-30 minutes prior to Phenibut (sedative dose, i.p.)
-
Group 4 (Phaclofen Only): Phaclofen (e.g., 100 µg, i.c.v.) followed by Vehicle (i.p.)
-
-
Behavioral Testing: 30-60 minutes after the i.p. injection, conduct the behavioral test (e.g., open field test).
-
Data Analysis: Compare locomotor activity across the four groups. A successful antagonism would show that the locomotor activity of Group 3 is significantly higher than Group 2 and not significantly different from Group 1.
Conclusion: A Path to Rigorous and Reproducible Data
The sedative effects of Phenibut are a manageable, not insurmountable, obstacle in behavioral research. By implementing a multi-faceted approach that includes careful dose-response analysis, the use of appropriate control experiments, the selection of locomotion-independent behavioral paradigms, and, when necessary, the strategic use of pharmacological countermeasures, researchers can confidently dissect the anxiolytic and nootropic properties of Phenibut from its sedative side effects. This commitment to rigorous experimental design and thoughtful troubleshooting will ultimately lead to more robust, reproducible, and translatable scientific discoveries.
References
- Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine. PubMed Central.
- Phenibut. Wikipedia.
- Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD.
- Phenibut vs modafinil. : r/ResearchCompounds. Reddit.
- Baclofen, a selective GABAB receptor agonist, dose-dependently impairs spatial learning in r
- Mechanisms of modafinil: A review of current research. PubMed Central.
- Recre
- A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. PubMed Central.
- Cued and Contextual Fear Conditioning for Rodents. NCBI Bookshelf.
- The vigilance promoting drug modafinil decreases GABA release in the medial preoptic area and in the posterior hypothalamus of the awake rat: possible involvement of the serotonergic 5-HT3 receptor. PubMed.
- AMPAkine CX516 alleviated chronic ethanol exposure-induced neurodegeneration and depressive-like behavior in mice. PubMed.
- Phaclofen antagonizes the antinociceptive but not the sed
- Pharmacological modulation of respiratory control: Ampakines as a therapeutic str
- Mechanisms of the psychostimulant effects of caffeine: Implications for substance use disorders. PubMed Central.
- Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice. PubMed Central.
- Modafinil and Alcohol and Other Provigil Interactions. American Addiction Centers.
- Modafinil and Phenibut Stack: Effects and Benefits. Modafinil.org.
- SENSITIZATION OF LOCOMOTOR ACTIVITY IN THE MOUSE AS A POTENTIAL INDICATOR OF ABUSE LIABILITY. PsychoGenics Inc.
- Ampakine Research. Neurotransmitter.net.
- Mouse Behavioral Tests. Waisman Center, University of Wisconsin-Madison.
- Fear Extinction in Rodents. Deep Blue Repositories, University of Michigan.
- Ampakines promote spine actin polymerization, long-term potentiation, and learning in a mouse model of Angelman syndrome. PubMed.
- Suppressing Effect of Baclofen on Multiple Alcohol-Related Behaviors in Laboratory Animals. Frontiers in Pharmacology.
- Phaclofen antagonizes the depressant effect of baclofen on spinal reflex transmission in r
- (PDF) Use of Modafinil for shortening the recovery period of patients subjected to conscious sedation.
- Pharmacology of Ampakine Modulators: From AMPA Receptors to Synapses and Behavior | Request PDF.
- Dose–response curve for the locomotor activity assay in mice. Data are...
- Modafinil Treatment of Opioid-Induced Sed
- Baclofen-Induced Neuro-Respiratory Toxicity in the Rat: Contribution of Tolerance and Characterization of Withdrawal Syndrome | Toxicological Sciences | Oxford Academic. Oxford Academic.
- Fear Conditioning Protocol.
- Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity. PubMed Central.
- Modafinil Increases the Latency of Response in the Hayling Sentence Completion Test in Healthy Volunteers: A Randomised Controlled Trial. PLOS ONE.
- Systemic and intrathecal baclofen produce bladder antinociception in r
- Is there any fear conditioning protocol for mice or rats using a positive stimulus instead of food shock?
- Pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior. Neuropsychopharmacology.
- Figure S7: R-baclofen treatment showed sedative effects at high doses...
- Rodent Behavioral Tests for Motor Function.
- Phenibut: Effects, Side Effects, & More.
- Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers in Neuroscience.
- Fear Conditioning. Mouse Metabolic Phenotyping Centers.
- Baclofen prevents drug-induced reinstatement of extinguished nicotine-seeking behaviour and nicotine place preference in rodents. PubMed.
- Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal. PubMed Central.
- Suppressing Effect of Baclofen on Multiple Alcohol-Related Behaviors in Laboratory Animals. Frontiers in Pharmacology.
- Motor & Sensory Function - Behavioral Testing. Biospective.
- Muscimol. Wikipedia.
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- 17. Pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AMPAkine CX516 alleviated chronic ethanol exposure-induced neurodegeneration and depressive-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Phaclofen antagonizes the antinociceptive but not the sedative effects of (-)-baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Differentiating the mechanisms of action between Phenibut and gabapentin
Executive Summary: Divergence in Ligand Selectivity
While often grouped colloquially as "gabapentinoids," Phenibut (
The core differentiation lies in selectivity versus duality :
-
Gabapentin is a highly selective, high-affinity ligand for the
subunit of voltage-dependent calcium channels (VDCCs), with negligible affinity for GABA receptors.[1] -
Phenibut acts as a "dirty drug" with a dual mechanism: it functions as a moderate-affinity
ligand and a low-affinity orthosteric agonist at the GABA-B receptor.
This guide delineates these mechanisms using quantitative binding data (
Molecular Architecture & Steric Influence
The divergence in mechanism is dictated by the steric bulk attached to the GABA backbone.
-
Gabapentin: Features a cyclohexane ring at the
-position.[1][2] This bulky aliphatic ring creates a specific conformational lock that fits the auxiliary subunit with nanomolar affinity but sterically hinders binding to the GABA-B orthosteric site. -
Phenibut: Features a phenyl ring at the
-position.[1][3][4][5] This aromatic ring mimics the structure of Baclofen (which has a p-chlorophenyl ring), allowing it to access the GABA-B binding pocket, albeit with lower affinity than Baclofen.
Pharmacodynamic Profile: The Mechanism Gap
Mechanism A:
Subunit Binding (The Overlap)
Both compounds bind to the
-
Differentiation: Gabapentin is significantly more potent in this domain.
-
Data: Gabapentin exhibits a
of ~0.05 M, whereas R-Phenibut exhibits a of ~23 M.[6]
Mechanism B: GABA-B Agonism (The Differentiator)
This is the exclusive domain of Phenibut in this comparison.
-
Phenibut: Acts as a full agonist at GABA-B receptors.[4][5][7] This activates
proteins, leading to the inhibition of adenylyl cyclase, opening of GIRK (G-protein-coupled inwardly-rectifying potassium) channels, and downstream hyperpolarization. -
Gabapentin: Possesses no clinically relevant affinity for GABA-A or GABA-B receptors.[1][2][8]
Quantitative Comparison: Binding Affinities ( )
The following data aggregates competitive binding assays using rat brain membrane preparations. Note the orders of magnitude difference in potency.
| Compound | Target: | Target: GABA-B Receptor ( | Primary MOA |
| Gabapentin | 0.05 | > 1,000 | |
| R-Phenibut | 23.0 | 92.0 | Dual Action |
| S-Phenibut | 39.0 | Inactive | Weak |
| Baclofen (Ref) | 156.0 | 6.0 | GABA-B Agonism |
Data Source: Zvejniece et al. (2015) and Gee et al. (1996).
Visualizing the Signaling Pathways
The following diagram illustrates the presynaptic terminal dynamics, highlighting the dual-pathway of Phenibut versus the single-pathway of Gabapentin.
Figure 1: Mechanistic divergence. Gabapentin acts exclusively via
Experimental Protocols for Validation
To empirically verify these mechanisms in a lab setting, the following self-validating protocols are recommended.
Protocol A: Competitive Radioligand Binding (
Selectivity)
Objective: Determine
-
Tissue Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HEPES buffer (pH 7.4). Centrifuge at 40,000
g for 20 mins. -
Ligand Selection:
-
Tracer:
-Gabapentin (10 nM final concentration). -
Non-specific control: 10
M unlabeled Gabapentin.
-
-
Incubation: Incubate membrane suspension with tracer and varying concentrations of Phenibut (
to M) for 60 mins at 25°C. -
Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% polyethyleneimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.-
Validation Check: Gabapentin
should be <100 nM. If Phenibut is <1 M, check for contamination.
-
Protocol B: Whole-Cell Patch Clamp (Functional Differentiation)
Objective: Distinguish between calcium channel blockade (shared) and GIRK channel activation (Phenibut only).
-
Setup: Use dorsal root ganglion (DRG) neurons (rich in VDCCs) and hippocampal CA1 pyramidal neurons (rich in GABA-B).
-
Experiment 1 (VDCC Isolation):
-
Voltage clamp at -80 mV. Depolarize to 0 mV to evoke Ca2+ currents.
-
Apply Gabapentin (10
M) vs. Phenibut (100 M). -
Result: Both should reduce peak current amplitude (
).
-
-
Experiment 2 (GABA-B/GIRK Isolation):
-
Hold CA1 neurons at -50 mV.
-
Apply Baclofen (Control) to establish GIRK response (outward K+ current).
-
Apply Gabapentin (up to 100
M). Expected Result: No change in holding current. -
Apply Phenibut (100
M). Expected Result: Outward K+ current similar to Baclofen, reversible by CGP35348 (GABA-B antagonist).
-
References
-
Zvejniece, L., et al. (2015).R-phenibut binds to the
subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects.[1][6][9][10] Pharmacology Biochemistry and Behavior.[10] -
Gee, N. S., et al. (1996).The novel anticonvulsant drug, gabapentin (Neurontin), binds to the
subunit of a calcium channel. Journal of Biological Chemistry. -
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. CNS Drug Reviews.
-
Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology.
Sources
- 1. Phenibut and Baclofen cross addictive? - Brain Health - LONGECITY [longecity.org]
- 2. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Baclofen - Wikipedia [en.wikipedia.org]
- 6. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A case of phenibut withdrawal and treatment with baclofen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gabapentin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
Cross-validation of analytical methods for Phenibut detection in different biological matrices
Executive Summary
Phenibut (
For researchers in clinical toxicology and pharmacokinetics, the choice between these methods is not merely about preference but about thermal fidelity . This guide demonstrates why LC-MS/MS is the superior quantitative standard for biological matrices (Plasma, Urine) while defining the strict derivatization protocols required to make GC-MS a viable, albeit complex, alternative.
Part 1: The Analyte & The Thermal Challenge
To validate any method for Phenibut, one must first understand its degradation pathway. Phenibut mimics the structure of GABA but includes a phenyl ring. Under the high temperatures of a GC injector port (>200°C), Phenibut spontaneously dehydrates and cyclizes into 4-phenyl-2-pyrrolidinone (a lactam).
The Validation Risk: If your GC-MS method detects the lactam without prior derivatization, you cannot distinguish between native Phenibut and the lactam metabolite (if present). LC-MS/MS avoids this by operating at lower temperatures in the liquid phase.
Diagram 1: The Thermal Divergence Workflow
This diagram illustrates the critical decision point in analytical strategy dictated by Phenibut's thermal instability.
Caption: Workflow logic showing how LC-MS preserves native structure, while GC-MS requires derivatization to prevent thermal cyclization into the lactam artifact.
Part 2: Method A — LC-MS/MS (The Gold Standard)
LC-MS/MS is the primary recommendation for high-throughput bioanalysis due to minimal sample preparation and the ability to analyze the polar zwitterion directly.
Experimental Protocol
-
Sample Prep (Plasma): Protein Precipitation (PPT).
-
Aliquot 100
L plasma. -
Add 300
L ice-cold Acetonitrile containing Internal Standard (Phenibut-d5 or Baclofen). -
Vortex (1 min) and Centrifuge (10,000 x g, 10 min).
-
Transfer supernatant; evaporate and reconstitute OR inject directly if sensitivity allows.
-
-
Chromatography (HILIC vs. C18):
-
Standard Approach: C18 Column (e.g., Luna C18 or Kinetex).
-
Mobile Phase: Acidic conditions are mandatory to protonate the carboxyl group and improve retention on C18.
-
MP A: 0.1% Formic Acid in Water.[6]
-
MP B: 0.1% Formic Acid in Methanol.
-
-
-
Mass Spectrometry (ESI+):
-
Mode: MRM (Multiple Reaction Monitoring).
-
Primary Transition:
180.1 162.1 (Loss of ). -
Secondary Transition:
180.1 120.1 (Cleavage of ethylamine group).
-
Validation Metrics (Expected)
-
Linearity: 50 – 5000 ng/mL.
-
LOD: ~2–10 ng/mL (highly sensitive).
-
Matrix Effect: Low (<15%) if using deuterated internal standards.
Part 3: Method B — GC-MS (The Forensic Alternative)
GC-MS is often used in forensic labs lacking LC-MS/MS. However, direct injection is forbidden . You must derivatize the amine and carboxyl groups to render the molecule volatile and thermally stable.
Experimental Protocol (Derivatization Focus)
-
Extraction: Liquid-Liquid Extraction (LLE) is preferred over PPT to ensure a dry sample (silylation reagents react with water).
-
Adjust urine/plasma pH to 3.0.
-
Extract with Ethyl Acetate.
-
Evaporate to complete dryness under nitrogen.
-
-
Derivatization (Silylation):
-
Add 50
L BSTFA (with 1% TMCS). -
Incubate at 70°C for 30 minutes.
-
Result: Di-TMS-Phenibut derivative.
-
-
GC Parameters:
-
Column: DB-5MS or equivalent (5% phenyl methyl siloxane).
-
Injector Temp: 250°C.
-
Carrier Gas: Helium (1 mL/min).
-
Validation Metrics (Expected)
-
Linearity: 100 – 5000 ng/mL (Less sensitive than LC-MS).
-
LOD: ~50–100 ng/mL.
-
Critical Control: You must monitor for the "Lactam" peak. If it appears, your derivatization was incomplete.
Part 4: Cross-Validation & Comparative Data
When validating Method A (LC) against Method B (GC), or transferring methods between labs, use the following framework.
Comparative Performance Table
| Feature | LC-MS/MS (Method A) | GC-MS (Method B) |
| Analyte State | Native (Zwitterion) | Derivatized (Di-TMS) |
| Sample Prep | Simple (PPT or Dilute-and-Shoot) | Complex (LLE + Derivatization) |
| Throughput | High (5-7 min run time) | Low (30 min prep + 15 min run) |
| Sensitivity (LOD) | High (<10 ng/mL) | Moderate (~50-100 ng/mL) |
| Selectivity | High (MRM transitions) | High (Mass spectral fingerprint) |
| Risk Factor | Matrix Effects (Ion Suppression) | Thermal Degradation (Incomplete Derivatization) |
Cross-Validation Experiment: The Bland-Altman Approach
To scientifically prove the methods are equivalent for a specific study:
-
Sample Set: Select 20 positive biological samples (e.g., rat plasma or forensic urine).
-
Dual Analysis: Analyze the same extracts (or aliquots) using both Method A and Method B.
-
Statistical Test: Do not just use correlation (
). Use a Bland-Altman plot to measure the agreement and bias between the two methods.-
Acceptance Criteria: The mean difference (bias) should be <15%, and 95% of differences should fall within
1.96 SD.
-
Diagram 2: Cross-Validation Logic
This diagram guides the researcher on how to interpret discrepancies between the two methods.
Caption: Diagnostic logic for cross-validation. Lower GC-MS quantification often indicates thermal loss of the analyte.
Part 5: Matrix-Specific Considerations
Urine (Forensic/Clinical Screening)[1][2][7][8]
-
Challenge: High variability in salt concentration and pH.
-
LC-MS Strategy: Use a deuterated internal standard (Phenibut-d5) to correct for ion suppression. "Dilute-and-shoot" (1:10 dilution) is often sufficient to reduce matrix effects.
-
GC-MS Strategy: Requires hydrolysis if looking for metabolites, but for Phenibut (excreted largely unchanged), LLE is sufficient. Note that urea in urine can interfere with silylation reagents; ensure thorough extraction.
Plasma/Serum (Pharmacokinetics)[3]
-
Challenge: Protein binding (low for Phenibut) and viscosity.
-
LC-MS Strategy: Protein precipitation is the industry standard. Acidic acetonitrile ensures the drug remains in solution and proteins crash out.
-
GC-MS Strategy: Avoid plasma water. LLE is strictly required.
References
-
Determination of phenibut in biological fluids by GC-MS and LC-MS/MS. Source: Journal of Chromatography B (via PubMed/ScienceDirect). Context: Establishes the baseline comparison between the two techniques and highlights the thermal instability issue. Link:[Link] (Search Term: Phenibut GC-MS LC-MS comparison)
-
Phenibut screening and quantification with liquid chromatography-tandem mass spectrometry. Source: Drug Testing and Analysis / NIH. Context: Provides the specific LC-MS/MS transitions and LOD data cited in Method A. Link:[Link]
-
Challenges in GC-MS analysis: Case studies on phenibut and ethylphenidate. Source: Forensic Science International. Context: Authoritative source on the cyclization of Phenibut to the lactam during GC analysis. Link:[Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices. Source: The AAPS Journal (Global Bioanalysis Consortium). Context: The regulatory framework used to design the cross-validation protocols in Part 4. Link:[Link]
Sources
- 1. Gabapentin - Wikipedia [en.wikipedia.org]
- 2. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of phenibut in rat brain tissue extracts by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative pharmacological profile of Phenibut and its chlorinated analogue, baclofen
Executive Summary: The "Chlorine Shift"
In the landscape of GABA analogues, a single atom often dictates the divide between a neuromodulator and a potent muscle relaxant. This guide analyzes the pharmacological divergence between Phenibut (
While structurally nearly identical, the addition of a para-chlorine atom in baclofen fundamentally shifts the primary mechanism of action:
-
Phenibut acts primarily as a voltage-gated calcium channel (VGCC) blocker (binding the
subunit), sharing more functional homology with gabapentin than with GABA.[3] -
Baclofen is a highly selective, potent agonist of the GABA-B receptor, with negligible clinical activity at VGCCs.[2]
This distinction is critical for researchers investigating anxiety, spasticity, and addiction models, as the "GABA-B agonist" label frequently applied to Phenibut is pharmacologically reductive and often misleading.
Chemical & Pharmacodynamic Profile[1][4]
Structural Activity Relationship (SAR)
Both compounds are
Receptor Binding Affinities ( )
The following data represents the inhibition constants (
| Compound | GABA-B Receptor ( | Primary Mechanism | |
| (R)-Baclofen | 6 | 156 | GABA-B Agonism |
| (R)-Phenibut | 92 | 23 | |
| (S)-Phenibut | >1000 | 39 | Weak |
| Gabapentin | No Binding | 0.05 | Pure |
Key Insight: (R)-Phenibut binds to the
Signaling Pathway Divergence
The following diagram illustrates the divergent downstream signaling cascades triggered by these two agents.
Figure 1: Divergent signaling pathways. Baclofen drives hyperpolarization via GIRK channels, while Phenibut reduces excitatory neurotransmitter release by modulating calcium channel trafficking.
Pharmacokinetic Comparison (ADME)
| Parameter | Baclofen | Phenibut |
| Bioavailability | 70–85% (Oral) | High (Exact % variable, dose-independent) |
| Half-Life ( | 2–6 hours | ~5.3 hours |
| Metabolism | Minimal (15% hepatic deamination) | Minimal (Renal excretion dominant) |
| Excretion | 70–80% unchanged in urine | >60% unchanged in urine |
| BBB Penetration | Low-Moderate (Active transport via LAT1) | Moderate (Passive diffusion + carrier transport) |
Application Note: Baclofen’s short half-life often necessitates frequent dosing (3-4 times daily) or intrathecal delivery for spasticity. Phenibut's effects are often reported to be longer-lasting subjectively, possibly due to downstream effects on dopamine metabolism or active metabolite retention, though the plasma half-life is similar.
Experimental Protocol: Comparative Radioligand Binding Assay
To validate the affinity profiles described above, the following protocol uses [³H]-Gabapentin (for
Reagents & Preparation
-
Tissue: Male Wistar rat cerebral cortex (homogenized).
-
Buffer A (GABA-B): 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.
-
Buffer B (
): 10 mM HEPES, pH 7.4. -
Radioligands: [³H]-(-)-Baclofen (Specific Activity ~50 Ci/mmol); [³H]-Gabapentin.
Workflow Description
-
Membrane Preparation: Homogenize tissue in ice-cold sucrose (0.32 M), centrifuge at 1,000 x g (10 min). Supernatant centrifuged at 20,000 x g (20 min) to pellet membranes. Wash x3.
-
Incubation (GABA-B): Incubate 200
g protein with 2 nM [³H]-Baclofen +/- test compounds (1 nM - 100 M) for 60 min at 20°C. -
Incubation (
): Incubate 100 g protein with 10 nM [³H]-Gabapentin +/- test compounds for 45 min at 22°C. -
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).
-
Quantification: Liquid scintillation counting.
Protocol Visualization
Figure 2: Parallel workflow for distinguishing GABA-B vs.
Safety & Toxicology Profile
| Feature | Baclofen | Phenibut |
| Tolerance | Rapid development to muscle relaxant effects; slower to antispastic effects. | Rapid development to anxiolytic/euphoric effects (within days). |
| Withdrawal | Severe/Life-Threatening. Risk of seizures, hallucinations, hyperthermia, rhabdomyolysis. | Severe. Anxiety, insomnia, tremors, depression. Similar to benzodiazepine withdrawal but distinct mechanism. |
| Overdose | CNS depression, coma, respiratory depression, bradycardia. | CNS depression, delirium, tonic-clonic seizures (paradoxical). |
| Therapeutic Index | Narrow. | Moderate (but abuse potential is high). |
Clinical Warning: Abrupt cessation of either agent after chronic use can be fatal. Baclofen withdrawal is a recognized medical emergency requiring immediate reinstatement or benzodiazepine substitution.
References
-
Lapin, I. (2001).[6] Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[6] CNS Drug Reviews, 7(4), 471-481. Link
-
Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. Link
-
Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects.[4][5][6] Pharmacology Biochemistry and Behavior, 137, 23-29. Link
-
Bowery, N. G., et al. (2002). International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function. Pharmacological Reviews, 54(2), 247-264. Link
-
Hardman, J. G., et al. (Eds.). (2001).[3][6] Goodman & Gilman's The Pharmacological Basis of Therapeutics. McGraw-Hill. (Chapter on Skeletal Muscle Relaxants).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Baclofen - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
Replicating and Validating Early Russian Research on Phenibut: A Modern Translational Guide
Executive Summary: The "Lost" Pharmacophore
Audience: Drug Development Leads, Neuropharmacologists, and Translational Scientists.
Phenibut (
Current Western skepticism stems from a lack of rigorous, randomized, double-blind controls in the original Russian literature (e.g., Lapin, 2001). However, the molecule exhibits a unique dual-mechanism profile—acting as both a gabapentinoid and a GABA-B agonist —that warrants modern re-evaluation for indications where benzodiazepines (sedation) and SSRIs (latency) fail.
This guide provides a blueprint for replicating early claims using OECD-compliant protocols to validate Phenibut’s potential as a non-sedating anxiolytic.
Mechanistic Deconstruction & Comparative Pharmacology
To validate Phenibut, we must first distinguish it from its structural analogs. The early Russian hypothesis was that the phenyl ring allowed BBB crossing and "tranquilization without sedation." Modern binding data refines this: Phenibut is primarily an
The Dual-Action Pathway
Phenibut reduces anxiety via two synergistic pathways:
-
Subunit Blockade (VDCCs): Inhibits presynaptic Calcium influx
reduces excitatory glutamate release (Anxiolysis/Analgesia). -
GABA-B Agonism: Causes postsynaptic hyperpolarization (Relaxation).
-
Dopaminergic Modulation: Unlike pure GABA-B agonists, Phenibut stimulates dopamine metabolism, likely antagonizing
-phenethylamine (PEA), which contributes to the "nootropic" (alertness) profile.[1]
Figure 1: Dual-mechanism signaling pathway of Phenibut distinguishing it from pure sedatives.
Comparative Pharmacological Data
The following table synthesizes modern binding data to benchmark Phenibut against Standard of Care (SoC) alternatives.
| Feature | Phenibut | Baclofen | Gabapentin | Diazepam |
| Primary Target | GABA-B (Selective) | GABA-A (Allosteric) | ||
| 23 | 156 | 0.05 | Inactive | |
| 92 | 6 | Inactive | Inactive | |
| Half-Life ( | 5.3 hours | 2.5–4 hours | 5–7 hours | 20–100 hours |
| Bioavailability | 70–80% | 60% (Dose-inverse) | >90% | |
| Clinical Profile | Anxiolytic + Nootropic | Muscle Relaxant | Neuropathic Pain | Sedative/Hypnotic |
| Key Risk | Tolerance (Rapid) | Sedation/Weakness | Cognitive Fog | Respiratory Depression |
Replication Protocol 1: Validating "Nootropic Anxiolysis"
Objective: Replicate the Soviet claim that Phenibut reduces anxiety without the locomotor depression (sedation) seen in Benzodiazepines.
Experimental Design
-
Model: Male Wistar Rats (n=40).
-
Groups (n=10 each):
-
Vehicle (Saline).
-
Positive Control 1 (Diazepam, 1 mg/kg) - Expect Anxiolysis + Sedation.
-
Positive Control 2 (Gabapentin, 50 mg/kg) - Expect Anxiolysis.
-
Experimental (Phenibut, 20 mg/kg & 50 mg/kg).
-
Workflow: The Open Field & Elevated Plus Maze (EPM) Matrix
This dual-assay approach separates fear extinction from motor sedation.
Step-by-Step Methodology:
-
Acclimatization: Handle animals for 5 days pre-trial to reduce baseline stress.
-
Dosing: Administer IP (Intraperitoneal) injection 60 minutes prior to testing.
-
Assay A: Elevated Plus Maze (5 mins):
-
Place rat in center facing open arm.
-
Metric 1 (Anxiety): Time spent in Open Arms vs. Closed Arms.
-
Success Criteria: Phenibut group shows Open Arm time > Vehicle, similar to Diazepam.
-
-
Assay B: Open Field Test (10 mins, immediately following EPM):
-
Place rat in a 100x100cm box with grid lines.
-
Metric 1 (Sedation): Total line crossings (Ambulation).
-
Metric 2 (Exploration): Rearing frequency (Vertical activity).[2]
-
Success Criteria: Diazepam group shows decreased ambulation (sedation).[3] Phenibut group shows maintained or increased ambulation/rearing (nootropic/stimulant effect).
-
Figure 2: Sequential behavioral assay workflow to isolate anxiolysis from sedation.
Replication Protocol 2: Safety & Tolerance Profiling
Objective: Address the modern concern of rapid tolerance and withdrawal, which was under-reported in early Russian literature.
The "Escalation Threshold" Study
-
Method: 14-Day Chronic Dosing.
-
Dosing: Phenibut (50 mg/kg, b.i.d.).
-
Endpoint: Pentylenetetrazol (PTZ) Seizure Threshold test on Day 15 (24h washout).
Protocol Logic:
-
Chronic administration downregulates GABA-B and
receptors. -
On Day 15, administer PTZ (chemoconvulsant) via tail vein infusion.
-
Measurement: Latency to first myoclonic jerk.
-
Hypothesis: If Phenibut induces severe physical dependence, the seizure threshold will be significantly lower than controls (pro-convulsant withdrawal state), similar to alcohol/benzo withdrawal.
Conclusion & Regulatory Pathway
To translate Phenibut for Western clinical use, researchers must move beyond the "supplement" stigma. The data suggests Phenibut is a "Dirty Drug" in the best sense—a multi-target ligand that bridges the gap between Gabapentin (pain/anxiety) and Baclofen (spasticity) with a unique dopaminergic kicker.
Final Recommendation: Future studies should focus on the R-enantiomer exclusively. The racemic mixture used in Soviet eras muddies the PK profile, as the S-enantiomer is largely inactive at GABA-B but contributes to metabolic load.
References
-
Lapin, I. (2001).[4][5] Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[1][4] CNS Drug Reviews, 7(4), 471–481.[5]
-
Dambrova, M., et al. (2008).[4] Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134.
-
Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects.[6][7][8] Pharmacology Biochemistry and Behavior, 137, 23-29.
-
Owen, D. R., et al. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and Alcohol Review, 35(5), 591-596.
-
Hardman, M. I., et al. (2019). A case of phenibut withdrawal and treatment with baclofen. Clinical Case Reports, 7(5), 990-992.
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A Systematic Comparison of the Side Effect Profiles of Phenibut and Other GABA Analogues
A Guide for Researchers and Drug Development Professionals
This guide provides a systematic comparison of the side effect profiles of four prominent gamma-aminobutyric acid (GABA) analogues: Phenibut, Baclofen, Gabapentin, and Pregabalin. As a Senior Application Scientist, this document is structured to offer deep, actionable insights for researchers, scientists, and drug development professionals. We will delve into the nuanced differences in their mechanisms of action, present comparative data on adverse events, and detail the experimental protocols used to evaluate their safety profiles. Our objective is to equip you with the critical information necessary for informed decision-making in your research and development endeavors.
Introduction: A Tale of Two Mechanisms
The therapeutic and adverse effects of these four compounds are rooted in their distinct interactions with the GABAergic system. While all are structurally related to the principal inhibitory neurotransmitter GABA, they diverge into two primary mechanistic classes:
-
GABA-B Receptor Agonists (Phenibut and Baclofen): These compounds directly bind to and activate GABA-B receptors, which are G-protein coupled receptors that mediate slow and prolonged inhibitory signals in the central nervous system (CNS).[1] This activation leads to downstream effects such as the inhibition of adenylyl cyclase and modulation of potassium and calcium channels, resulting in a decrease in neuronal excitability.[1][2]
-
Alpha-2-Delta (α2δ) Ligands (Gabapentin and Pregabalin): These molecules do not bind directly to GABA receptors. Instead, they exert their effects by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[3] This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters like glutamate.[3]
This fundamental divergence in their primary targets is a key determinant of their differing side effect profiles.
Comparative Analysis of Side Effect Profiles
The following sections provide a detailed breakdown of the known side effects of each compound, supported by data from clinical trials and post-marketing surveillance.
Overview of Common and Serious Adverse Events
The table below summarizes the most frequently reported side effects for each GABA analogue, offering a comparative glance at their tolerability.
| Side Effect Category | Phenibut | Baclofen | Gabapentin | Pregabalin |
| Neurological/CNS | Drowsiness, dizziness, lethargy, confusion, agitation, headache.[4][5] | Drowsiness, dizziness, weakness, fatigue, confusion, headache.[6] | Dizziness, somnolence, ataxia, fatigue, nystagmus.[7] | Dizziness, somnolence, ataxia, headache, tremor.[8] |
| Psychiatric | Mood changes, euphoria, irritability, anxiety (paradoxical).[2] | Insomnia, depression, anxiety.[6] | Mood instability, aggression, agitation, suicidal ideation (rare). | Confusion, euphoria, irritability, depression, anxiety.[8] |
| Gastrointestinal | Nausea.[5] | Nausea, constipation.[6] | Nausea, vomiting, diarrhea.[7] | Dry mouth, constipation, nausea, vomiting.[8] |
| Cardiovascular | Tachycardia (with high doses/withdrawal).[4] | Hypotension.[6] | Peripheral edema.[7] | Peripheral edema.[8] |
| Other | Poor balance.[5] | Muscle weakness. | Weight gain, blurred vision.[7] | Weight gain, blurred vision, increased appetite.[8] |
Quantitative Comparison of Side Effect Incidence
To provide a more granular understanding of the likelihood of experiencing adverse effects, the following table presents incidence rates from clinical trials. It is important to note that direct head-to-head comparative trials for all four compounds are limited.
| Adverse Event | Phenibut (Incidence %) | Baclofen (Incidence %) | Gabapentin (Incidence %) | Pregabalin (Incidence %) |
| Drowsiness/Somnolence | 1.89% (in clinical trials)[9] | 25-75% (in some studies)[10] | >20%[11] | >10%[8] |
| Dizziness | Not specified in trials | 25-75% (in some studies)[10] | >20%[11] | >10%[8] |
| Nausea | Not specified in trials | Commonly reported[10] | Reported[7] | 1-10%[8] |
| Peripheral Edema | Not reported | Not reported | 7.5% (at doses ≥1800 mg/d)[12] | 1-10%[8] |
| Weight Gain | Not reported | Not reported | Reported | 1-10%[8] |
| Confusion | Reported in poison center data[4] | Can occur, especially in elderly[6] | Reported[11] | 1-10%[8] |
Note: Data for Phenibut is from a systematic review of clinical trials, which may have different methodologies than the specific trials for the other drugs. The incidence for Baclofen is presented as a range from a systematic review due to variability across studies.
Withdrawal Syndromes: A Critical Consideration
A significant concern with the use of GABA analogues is the potential for dependence and the emergence of a withdrawal syndrome upon abrupt cessation.
-
Phenibut: Withdrawal can be severe and may include anxiety, agitation, insomnia, hallucinations, psychosis, and seizures.[13]
-
Baclofen: Abrupt discontinuation can lead to a withdrawal syndrome characterized by hallucinations, seizures, high fever, and rhabdomyolysis.[6]
-
Gabapentin and Pregabalin: While generally considered to have a lower risk of severe withdrawal than GABA-B agonists, abrupt cessation can still result in anxiety, insomnia, nausea, pain, and sweating.[11]
Mechanistic Insights into Side Effect Profiles
The distinct side effect profiles of these compounds can be traced back to their molecular mechanisms of action.
GABA-B Receptor Agonism: Phenibut vs. Baclofen
Both Phenibut and Baclofen are agonists at the GABA-B receptor. However, their chemical structures differ, with Baclofen containing a chlorine atom on the phenyl ring.[14] This structural difference is believed to contribute to Baclofen's higher potency at the GABA-B receptor. Phenibut, on the other hand, is also suggested to have some activity at α2δ subunits, which may contribute to its unique profile.[15]
The widespread distribution of GABA-B receptors in the CNS, including the cerebral cortex, thalamus, and cerebellum, explains the common sedative and cognitive side effects.[1]
Caption: Alpha-2-Delta Ligand Signaling Pathway.
Experimental Protocols for Side Effect Assessment
The evaluation of the side effect profiles of GABA analogues relies on a combination of preclinical and clinical methodologies.
Preclinical Behavioral Assays in Rodent Models
Standardized behavioral tests in rodents are crucial for the early identification of potential CNS-related side effects.
Open Field Test (OFT): This assay is used to assess general locomotor activity and anxiety-like behavior. [4]
-
Apparatus: A square arena, often equipped with infrared beams or video tracking software to monitor movement. [16]* Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes. [16] 2. Place the animal in the center or periphery of the open field arena. [16] 3. Record activity for a set duration (typically 5-20 minutes). [16] 4. Clean the apparatus thoroughly between subjects. [13]* Key Parameters:
-
Total distance traveled: An indicator of general motor activity. A significant decrease may suggest sedation.
-
Time spent in the center vs. periphery: Anxious animals tend to spend more time near the walls (thigmotaxis).
-
Rearing frequency: A measure of exploratory behavior.
-
Caption: Open Field Test Experimental Workflow.
Elevated Plus Maze (EPM): This test is a widely used model for assessing anxiety-like behavior. [17]
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms. [18]* Procedure:
-
Habituate the animal to the testing room. [18] 2. Place the animal in the center of the maze, facing an open arm. [17] 3. Allow the animal to explore the maze for a set time (usually 5-10 minutes). [18] 4. Record the time spent in and the number of entries into each arm. [17] 5. Clean the maze between trials. [6]* Key Parameters:
-
Time spent in open arms: Anxiolytic compounds typically increase the time spent in the open arms.
-
Number of entries into open arms: Also an indicator of anxiolytic or anxiogenic effects.
-
Total arm entries: A measure of overall activity.
-
Caption: Elevated Plus Maze Experimental Workflow.
Clinical Trial Design for Safety Assessment
The safety and tolerability of GABA analogues in humans are primarily evaluated through randomized, double-blind, placebo-controlled clinical trials.
-
Phase I: These trials are conducted in healthy volunteers to assess safety, tolerability, pharmacokinetics, and pharmacodynamics at different doses. [19]* Phase II & III: These trials are conducted in patients with the target indication to further evaluate efficacy and safety. Adverse events are systematically recorded at each study visit.
-
Key Safety Assessments:
-
Adverse Event (AE) Reporting: Spontaneously reported AEs and those elicited through non-leading questions are documented.
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature are monitored.
-
Laboratory Tests: Blood chemistry, hematology, and urinalysis are performed to detect any organ toxicity.
-
Electrocardiograms (ECGs): To assess for any cardiac effects.
-
Standardized Rating Scales: For specific side effects like sedation (e.g., Stanford Sleepiness Scale) or mood changes (e.g., Beck Depression Inventory).
-
Conclusion and Future Directions
The side effect profiles of Phenibut, Baclofen, Gabapentin, and Pregabalin are intrinsically linked to their distinct molecular mechanisms of action. While the GABA-B agonists, Phenibut and Baclofen, are associated with a higher incidence of sedation and a more severe withdrawal syndrome, the α2δ ligands, Gabapentin and Pregabalin, also present a considerable side effect burden, including dizziness and peripheral edema.
For researchers and drug development professionals, a thorough understanding of these nuances is paramount. The development of novel GABAergic modulators with improved side effect profiles remains a significant area of research. Future efforts should focus on designing molecules with greater receptor subtype selectivity or allosteric modulators that fine-tune GABAergic transmission rather than causing widespread activation or inhibition. The continued use of robust preclinical and clinical safety assessment protocols will be essential in bringing safer and more effective GABAergic therapeutics to the clinic.
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- Zvejniece L, et al. Safety and Tolerability of the Anxiolytic and Nootropic Drug Phenibut: A Systematic Review of Clinical Trials and Case Reports.
- Rowbotham M, et al. Gabapentin for the treatment of postherpetic neuralgia: a randomized controlled trial. JAMA. 1998;280(21):1837-1842.
- "Pregabalin". Wikipedia. Accessed January 30, 2026.
- Oketch-Rabah HA, et al. United States Pharmacopeia (USP) Safety Review of Gamma-Aminobutyric Acid (GABA). Nutrients. 2021;13(8):2742.
- Robertson P, et al. Effect of Gabapentin vs Pregabalin on Pain Intensity in Adults With Chronic Sciatica: A Randomized Clinical Trial. JAMA Neurol. 2018;75(12):1468-1475.
- Tassone DM, et al. The adverse event profile of pregabalin across different disorders: a meta-analysis. Drug Saf. 2013;36(10):977-985.
- Motaman S, et al. Comparative effects of chronic administrations of gabapentin, pregabalin and baclofen on rat memory using object recognition test. Iran J Basic Med Sci. 2014;17(11):901-906.
- Houghton AK, et al. Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome. Front Pharmacol. 2011;2:29.
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- Dolphin AC. Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. J Physiol. 2018;596(22):5327-5337.
- Ertzgaard P, et al. Efficacy and safety of oral baclofen in the management of spasticity: A rationale for intrathecal baclofen. J Rehabil Med. 2017;49(3):193-203.
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- Centers for Disease Control and Prevention (CDC). Notes from the Field: Phenibut Exposures Reported to Poison Centers — United States, 2009–2019. MMWR Morb Mortal Wkly Rep. 2020;69(35):1221-1222.
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- Ghafri M, et al. Comparative effects of chronic administrations of gabapentin, pregabalin and baclofen on rat memory using object recognition test. Avicenna J Phytomed. 2014;4(6):386-392.
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- Bowery NG. GABAB receptor: a site of therapeutic benefit. Curr Opin Pharmacol. 2006;6(1):37-43.
- Medscape. What are the differences in mechanism of action between pregabalin and gabapentin?. Published October 8, 2025.
- Terunuma M. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling. Curr Top Behav Neurosci. 2020;47:39-79.
- Sutton KG, et al. A study comparing the actions of gabapentin and pregabalin on the electrophysiological properties of cultured DRG neurones from neonatal rats. Neuropharmacology. 2002;43(4):625-634.
- Freeman J, et al. Incidence of Adverse Events by Pregabalin Dose. Pain Pract. 2014;14(4):339-351.
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- Davies A, et al. The α2δ subunits of voltage-gated calcium channels form GPI-anchored proteins, a posttranslational modification essential for function. Proc Natl Acad Sci U S A. 2010;107(4):1654-1659.
- Pamplona FA, et al. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. 2014;4(19):e1223.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
